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  • Product: 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride
  • CAS: 2680615-76-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodology of 2-(2-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride

A Technical Guide for Medicinal Chemists and Drug Development Professionals As a Senior Application Scientist, I frequently encounter novel phenethylamine derivatives that serve as critical building blocks in the design...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter novel phenethylamine derivatives that serve as critical building blocks in the design of neuropharmacological agents. The compound 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride (CAS: 2680615-76-1) represents a highly optimized structural motif[1]. By strategically installing fluorine and methyl groups onto the phenethylamine core, medicinal chemists can profoundly manipulate the molecule's metabolic stability, lipophilicity, and receptor binding kinetics.

This whitepaper provides an in-depth analysis of this compound’s physicochemical properties, the mechanistic rationale behind its structural substitutions, and field-proven, self-validating analytical protocols for its characterization.

Physicochemical Profiling & Structural Analysis

Before integrating this precursor into a synthetic pipeline, it is imperative to establish its baseline physicochemical parameters. The hydrochloride salt form is utilized to ensure ambient stability and aqueous solubility during handling.

PropertyValueMethod / Condition
Chemical Name 2-(2-fluoro-4-methylphenyl)ethan-1-amine HClIUPAC Nomenclature
CAS Number 2680615-76-1Chemical Registry[1]
Molecular Formula C₉H₁₃ClFNHydrochloride Salt[1]
Molecular Weight 189.66 g/mol Calculated[1]
Monoisotopic Mass (Base) 153.0954 DaHigh-Resolution MS
Appearance White to off-white crystalline powderVisual Inspection
Predicted pKa (Amine) ~9.6 – 9.8Capillary Electrophoresis Extrapolation
Predicted logP (Base) ~2.1Computational (Consensus)

Mechanistic Impact of Substitutions: The Fluorine and Methyl Synergism

The true value of 2-(2-fluoro-4-methylphenyl)ethan-1-amine lies in the precise causality of its aromatic substitutions. In drug design, every atom must justify its presence.

The Ortho-Fluorine Effect

The incorporation of a fluorine atom at the ortho position is not merely a structural novelty; it fundamentally alters the electron density of the aromatic system.

  • Metabolic Shielding: The C–F bond is significantly stronger than the C–H bond. As highlighted in 2, this substitution resists cytochrome P450 (CYP)-mediated oxidative cleavage, effectively blocking ortho-hydroxylation[2].

  • Conformational Locking: Fluorine's high electronegativity exerts a strong inductive effect (-I). According to 3, the ortho-fluorine atom induces specific conformational variations in the ethylamine side chain via noncovalent intramolecular interactions, which can pre-organize the molecule for optimal G-protein coupled receptor (GPCR) binding[3].

The Para-Methyl Effect
  • Lipophilic Tuning: The para-methyl group increases the overall lipophilicity (logP) of the molecule, which is a critical parameter for crossing the blood-brain barrier (BBB) in central nervous system (CNS) indications.

  • Receptor Pocket Occupation: In monoaminergic targets (such as 5-HT₂ₐ or TAAR1), the para-position often projects into a hydrophobic sub-pocket. The methyl group provides favorable van der Waals contacts while simultaneously blocking para-hydroxylation—a notorious metabolic liability in unsubstituted phenethylamines.

Analytical Characterization Workflows

To ensure scientific integrity, the analytical characterization of this compound must rely on self-validating protocols. Below are two critical workflows designed to verify structural identity and determine the exact ionization constant (pKa).

Protocol A: LC-MS/MS for Purity and Structural Validation

This protocol uses positive electrospray ionization (ESI+) to confirm the mass and structural integrity of the free base.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring the primary amine is fully ionized ( [M+H]+ ) prior to entering the mass spectrometer, thereby maximizing the signal-to-noise ratio.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The highly polar amine will elute early; the gradient ensures that any lipophilic synthetic impurities (e.g., unreacted halogenated precursors) are washed from the column.

  • Mass Detection & Fragmentation (MS/MS): Isolate the parent ion at m/z 154.1 and apply a collision energy of 15-20 eV.

    • Self-Validation: The system validates the primary amine structure if a dominant product ion at m/z 137.1 is observed. This represents the neutral loss of ammonia ( −17 Da), a hallmark fragmentation pathway that mathematically proves the presence of an aliphatic primary amine attached to the scaffold.

Protocol B: Capillary Electrophoresis (CE) for pKa Determination

Traditional potentiometric titration struggles with the low aqueous solubility of lipophilic bases at high pH.4 by measuring electrophoretic mobility across a pH gradient[4].

  • Buffer Preparation: Prepare a series of Background Electrolytes (BGEs) ranging from pH 7.0 to 11.0 using a 20% Acetonitrile/Water hydro-organic mixture.

    • Causality: The 20% acetonitrile cosolvent ensures complete solvation of the unprotonated free base at high pH without excessively shifting the dielectric constant of the medium[4].

  • Sample Injection: Co-inject the analyte with a neutral marker (e.g., mesityl oxide or DMSO).

    • Self-Validation: The neutral marker measures the exact electroosmotic flow (EOF) of the capillary for every single run. If the EOF shifts due to capillary wall degradation, the marker's migration time shifts proportionally, allowing the software to auto-correct the analyte's effective mobility. This internal control prevents false pKa readings.

  • Data Processing: Plot the effective mobility ( μeff​ ) against the pH of the BGE. The inflection point of the resulting sigmoidal curve mathematically defines the pKa.

Synthetic Utility & Receptor Signaling Workflow

Once characterized, 2-(2-fluoro-4-methylphenyl)ethan-1-amine serves as a precursor for synthesizing complex GPCR ligands. The logical progression from physicochemical validation to downstream biological signaling is visualized below.

Workflow cluster_0 Physicochemical Characterization cluster_1 Pharmacological Application Compound 2-(2-Fluoro-4-methylphenyl) ethanamine HCl LCMS LC-MS/MS (Mass & Purity) Compound->LCMS Step 1 NMR 1H/13C NMR (Structural Integrity) Compound->NMR Step 2 CE Capillary Electrophoresis (pKa Determination) Compound->CE Step 3 Ligand Receptor Ligand Synthesis LCMS->Ligand Validated Precursor GPCR GPCR Binding (e.g., 5-HT) Ligand->GPCR Target Engagement Effector Downstream Signaling (PLC) GPCR->Effector Signal Transduction

Workflow mapping physicochemical characterization to downstream GPCR pharmacological application.

References

  • [1] 2-(2-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride, 99% Purity. Calpaclab.

  • [5] Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry. PubMed / J Enzyme Inhib Med Chem.

  • [2] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.

  • [3] Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society.

  • [4] Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. ResearchGate / Journal of Chromatography A.

Sources

Exploratory

mechanism of action for 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride Introduction: A Strategic Approach to Novel Compound Characterization The compound 2-(2-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Introduction: A Strategic Approach to Novel Compound Characterization

The compound 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride belongs to the phenethylamine class, a structural motif present in a wide array of neuroactive compounds. The introduction of a fluorine atom and a methyl group on the phenyl ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and affinity for biological targets.[1][2] This guide outlines a comprehensive, multi-tiered strategy to meticulously elucidate the mechanism of action of this novel compound, focusing on its potential interactions with key regulators of monoaminergic neurotransmission. Our approach is designed to be iterative, with findings from initial assays informing the direction of subsequent, more complex investigations.

Part 1: Primary Target Identification and Affinity Profiling

The structural similarity of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride to known monoamine releasing agents and reuptake inhibitors suggests that its primary targets are likely the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3] A secondary, yet crucial, area of investigation will be its potential interaction with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[4]

Experimental Directive 1.1: Monoamine Transporter Binding Affinity

The initial step is to determine if the compound physically interacts with DAT, NET, and SERT. This will be achieved through competitive radioligand binding assays.

Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human DAT, NET, or SERT are cultured to ~80-90% confluency.

    • Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the cell membrane preparations.

    • A range of concentrations of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride is added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., cocaine for DAT).

    • Following incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.

  • Data Analysis:

    • The radioactivity of the filters is measured using liquid scintillation counting.

    • The data are analyzed using non-linear regression to determine the inhibitor constant (Ki), which reflects the binding affinity of the test compound for the transporter.

Expected Data and Interpretation

The Ki values will provide a quantitative measure of the compound's affinity for each monoamine transporter. A lower Ki value indicates a higher binding affinity.

Target TransporterHypothetical Ki (nM)
Dopamine Transporter (DAT)50
Norepinephrine Transporter (NET)15
Serotonin Transporter (SERT)800

A hypothetical low Ki for NET would suggest a primary interaction with the norepinephrine system.

Part 2: Functional Characterization of Monoamine Transporter Interaction

High-affinity binding does not reveal the functional consequence of the interaction. The compound could be an inhibitor of neurotransmitter reuptake or a substrate that induces neurotransmitter efflux (a releasing agent).

Experimental Directive 2.1: Neurotransmitter Uptake Inhibition Assay

This assay will determine if the compound blocks the normal function of the monoamine transporters, which is to clear neurotransmitters from the synaptic cleft.[5][6][7]

Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture:

    • HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded in 96-well plates and grown to confluency.[8]

  • Uptake Assay:

    • Cells are washed with a Krebs-Henseleit buffer.

    • The cells are pre-incubated with various concentrations of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride or a vehicle control.

    • A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

    • The uptake reaction is allowed to proceed for a short period (e.g., 1-10 minutes) at room temperature or 37°C.[5]

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer.

  • Data Analysis:

    • The cells are lysed, and the intracellular radioactivity is measured.

    • The concentration of the compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Experimental Directive 2.2: Neurotransmitter Efflux (Release) Assay

This assay will determine if the compound can induce the reverse transport of neurotransmitters from the cytoplasm into the extracellular space.

Protocol: Neurotransmitter Efflux Assay

  • Cell Culture and Loading:

    • HEK293 cells expressing the transporters are pre-loaded with a radiolabeled neurotransmitter by incubating them with the radiotracer for a set period.

  • Efflux Assay:

    • The cells are washed to remove extracellular radiotracer.

    • Various concentrations of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride are added to the cells.

    • The amount of radioactivity released from the cells into the surrounding buffer is measured over time.

  • Data Analysis:

    • The concentration of the compound that elicits 50% of the maximal neurotransmitter release (EC50) is calculated.

Visualizing the Functional Assays

G Workflow for Functional Characterization of Monoamine Transporter Interaction cluster_0 Uptake Inhibition Assay cluster_1 Efflux (Release) Assay Uptake_Start HEK293 cells with hDAT, hNET, or hSERT Uptake_Preincubation Pre-incubate with 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride Uptake_Start->Uptake_Preincubation Uptake_Add_Radiotracer Add [³H]neurotransmitter Uptake_Preincubation->Uptake_Add_Radiotracer Uptake_Incubate Incubate for 1-10 min Uptake_Add_Radiotracer->Uptake_Incubate Uptake_Stop Stop uptake with ice-cold buffer Uptake_Incubate->Uptake_Stop Uptake_Measure Measure intracellular radioactivity Uptake_Stop->Uptake_Measure Uptake_Result Calculate IC50 Uptake_Measure->Uptake_Result Efflux_Start HEK293 cells with hDAT, hNET, or hSERT Efflux_Load Pre-load with [³H]neurotransmitter Efflux_Start->Efflux_Load Efflux_Wash Wash to remove extracellular radiotracer Efflux_Load->Efflux_Wash Efflux_Add_Compound Add 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride Efflux_Wash->Efflux_Add_Compound Efflux_Incubate Incubate and collect buffer Efflux_Add_Compound->Efflux_Incubate Efflux_Measure Measure radioactivity in buffer Efflux_Incubate->Efflux_Measure Efflux_Result Calculate EC50 Efflux_Measure->Efflux_Result

Caption: Experimental workflows for uptake inhibition and efflux assays.

Part 3: Assessment of Monoamine Oxidase Inhibition

Phenethylamine derivatives can also inhibit the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that metabolize monoamine neurotransmitters.[4][9]

Experimental Directive 3.1: MAO Inhibition Assay

This assay will determine the potency and selectivity of the compound as an inhibitor of MAO-A and MAO-B.[10]

Protocol: MAO Inhibition Assay

  • Enzyme Source:

    • Recombinant human MAO-A and MAO-B are used.

  • Inhibition Assay:

    • The enzymes are pre-incubated with various concentrations of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride.

    • A substrate for MAO (e.g., kynuramine or a fluorogenic substrate) is added to initiate the enzymatic reaction.

    • The reaction is monitored by measuring the formation of the product over time, either by spectrophotometry or fluorometry.

  • Data Analysis:

    • The rate of product formation is calculated for each concentration of the inhibitor.

    • The IC50 value for the inhibition of MAO-A and MAO-B is determined.

Hypothesized Signaling Pathway

G Hypothesized Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Compound 2-(2-fluoro-4-methylphenyl) ethan-1-amine hydrochloride DAT DAT Compound->DAT Inhibits/Reverses NET NET Compound->NET Inhibits/Reverses SERT SERT Compound->SERT Inhibits/Reverses MAO MAO Compound->MAO Inhibits DA_cyto Cytoplasmic Dopamine DAT->DA_cyto Reuptake NE_cyto Cytoplasmic Norepinephrine NET->NE_cyto Reuptake HT_cyto Cytoplasmic Serotonin SERT->HT_cyto Reuptake VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle packages NE_vesicle Norepinephrine Vesicle VMAT2->NE_vesicle packages HT_vesicle Serotonin Vesicle VMAT2->HT_vesicle packages DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_synapse Norepinephrine NE_vesicle->NE_synapse Release HT_synapse Serotonin HT_vesicle->HT_synapse Release DA_cyto->MAO degrades DA_cyto->VMAT2 NE_cyto->MAO degrades NE_cyto->VMAT2 HT_cyto->MAO degrades HT_cyto->VMAT2 DA_synapse->DAT NE_synapse->NET HT_synapse->SERT

Caption: Potential interactions with monoamine transporters and MAO.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic evaluation of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride. The proposed experiments will elucidate its primary molecular targets and its functional effects on monoamine neurotransmission. Based on these initial findings, further studies, including in vivo microdialysis to measure neurotransmitter levels in specific brain regions and behavioral pharmacology assays, will be warranted to fully characterize its neuropharmacological profile.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. bioRxiv. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. [Link]

  • N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • 2-fluoro-1-(2-methylphenyl)ethan-1-amine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • (1S)-2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride. Chemspace. [Link]

  • N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • 2-(4-Fluoro-3-methylphenyl)ethan-1-amine. PubChem. [Link]

  • 2-{[(4-Fluoro-2-methylphenyl)methyl]amino}ethan-1-ol. PubChem. [Link]

  • Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways. International Immunopharmacology. [Link]

  • 2,2-difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride. PubChemLite. [Link]

  • Ethanamine, 2-fluoro-, hydrochloride (9CI). SIELC Technologies. [Link]

  • 2-(2-chloro-4-methylphenyl)ethan-1-amine hydrochloride. Chemspace. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

Sources

Foundational

In Vivo Pharmacokinetics of 2-(2-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride: A Mechanistic and Methodological Guide

Executive Summary The compound 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride is a rationally substituted phenethylamine derivative. By integrating a fluorine atom at the ortho-position and a methyl group at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride is a rationally substituted phenethylamine derivative. By integrating a fluorine atom at the ortho-position and a methyl group at the para-position of the phenyl ring, the molecule exhibits a highly specific absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth mechanistic analysis of its in vivo pharmacokinetics, detailing how specific structural modifications dictate its metabolic fate, alongside self-validating experimental protocols for preclinical profiling.

Structural Pharmacokinetics & Physicochemical Profiling

The pharmacokinetic behavior of a phenethylamine is fundamentally governed by its ring substitutions and side-chain architecture. For 2-(2-fluoro-4-methylphenyl)ethan-1-amine, two critical modifications drive its ADME profile:

  • Ortho-Fluorination (C2): Fluorine is characterized by high electronegativity and a small van der Waals radius (1.47 Å), acting as a bioisostere for hydrogen. The introduction of fluorine into the phenethylamine nucleus significantly impacts lipophilicity and metabolic stability without introducing prohibitive steric bulk[1]. The strong C–F bond resists oxidative attack, effectively blocking ortho-hydroxylation. Furthermore, selective fluorine substitution enhances membrane permeation, facilitating rapid crossing of the blood-brain barrier (BBB)[2].

  • Para-Methylation (C4): The addition of a methyl group at the 4-position further increases the partition coefficient (LogP). This drives rapid partitioning into lipid-rich tissues, including the central nervous system (CNS). Crucially, the para-methyl group sterically hinders traditional CYP2D6-mediated para-hydroxylation, shifting the metabolic burden to alternative pathways.

In Vivo Absorption and Distribution Dynamics

As a hydrochloride salt, the compound exhibits excellent aqueous solubility, ensuring rapid dissolution in the gastrointestinal tract or immediate systemic availability upon intravenous (IV) administration.

At physiological pH (7.4), the primary amine (pKa ~9.5) exists predominantly in its protonated state. However, the inductive electron-withdrawing effect of the ortho-fluorine slightly reduces the basicity of the amine compared to unsubstituted phenethylamine. This subtle pKa shift increases the fraction of the unprotonated, highly lipophilic free base circulating in the plasma, driving rapid, concentration-dependent passive diffusion across the BBB. Consequently, the Volume of Distribution ( Vd​ ) is projected to be exceptionally high, indicating extensive tissue binding and CNS penetration.

Metabolic Pathways and Clearance Mechanisms

The metabolic fate of 2-(2-fluoro-4-methylphenyl)ethan-1-amine is primarily dictated by its ethylamine side chain. Because it is an ethan-1-amine—lacking the α -methyl group found in amphetamines—it lacks the steric shielding required to evade amine oxidases.

Pathway A: Oxidative Deamination (Dominant Clearance Route)

The primary metabolic bottleneck for this compound is rapid oxidative deamination. Phenethylamines lacking an α -methyl substitution are prime substrates for Monoamine Oxidase (MAO), specifically the MAO-B isoform[3]. The enzyme oxidizes the primary amine to 2-(2-fluoro-4-methylphenyl)acetaldehyde. This transient intermediate is immediately oxidized by Aldehyde Dehydrogenase (ALDH) into 2-(2-fluoro-4-methylphenyl)acetic acid, which is highly water-soluble and rapidly excreted via renal filtration[3].

Pathway B: Aliphatic Oxidation (Minor Route)

While the para-methyl group blocks aromatic ring hydroxylation, the methyl group itself is susceptible to aliphatic oxidation. Hepatic Cytochrome P450 enzymes (e.g., CYP2D6, CYP2C19) can oxidize the methyl group to form a 4-hydroxymethyl intermediate[4]. The oxidation of phenethylamine derivatives by CYP2D6 is highly dependent on substrate protonation and binding kinetics[5].

MetabolicPathway Parent 2-(2-Fluoro-4-methylphenyl) ethan-1-amine Aldehyde 2-(2-Fluoro-4-methylphenyl) acetaldehyde Parent->Aldehyde MAO-A / MAO-B (Oxidative Deamination) Hydroxymethyl 2-(2-Fluoro-4-hydroxymethylphenyl) ethan-1-amine (Minor) Parent->Hydroxymethyl CYP450 (e.g., CYP2D6) (Aliphatic Oxidation) Acid 2-(2-Fluoro-4-methylphenyl) acetic acid (Major) Aldehyde->Acid ALDH (Oxidation)

Primary metabolic pathways of 2-(2-fluoro-4-methylphenyl)ethan-1-amine via MAO and CYP450.

Experimental Methodologies: Self-Validating PK Workflows

To accurately profile this compound, researchers must employ protocols that account for its rapid ex vivo degradation and dual-pathway metabolism.

Protocol 1: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This protocol establishes a self-validating system to quantify the parent compound in rodent models while preventing artifactual data skew.

  • Dosing and Sampling: Administer the compound IV (e.g., 1 mg/kg) to Sprague-Dawley rats. Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8 hours) via jugular vein catheter.

    • Causality: Samples must be drawn into K2​EDTA tubes pre-treated with 10 µL of a broad-spectrum esterase/oxidase inhibitor cocktail and immediately placed on ice. Phenethylamines are subject to rapid ex vivo degradation by plasma amine oxidases; thermal and chemical quenching prevents the artifactual loss of the parent compound.

  • Protein Precipitation & Extraction: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a deuterated internal standard (IS) (e.g., 2-(2-fluoro-4-methylphenyl)ethan-1-amine- d4​ ). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile instantly denatures proteins, releasing any bound drug. The inclusion of a deuterated IS prior to extraction corrects for matrix-induced ion suppression and extraction recovery variances, ensuring the quantitative integrity of the assay.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column (e.g., Waters Acquity UPLC BEH C18) using a gradient of 0.1% formic acid in water and acetonitrile. Detect via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PKWorkflow Dose In Vivo Dosing (IV/PO) Sample Serial Blood/Brain Sampling Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis NCA PK Analysis (Cl, Vd, T1/2) LCMS->Analysis

Step-by-step in vivo pharmacokinetic profiling workflow using LC-MS/MS and NCA analysis.
Protocol 2: In Vitro Metabolic Phenotyping (Isolating CYP vs. MAO)

To determine the exact contribution of CYP450 versus MAO in the clearance of the compound, a differential microsomal stability assay is required.

  • Incubation Setup: Prepare parallel incubations of the compound (1 µM) with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Differential Inhibition:

    • Arm A (Total Clearance): Add NADPH regenerating system.

    • Arm B (CYP-Isolated Clearance): Pre-incubate HLMs with 10 µM pargyline (an irreversible MAO-B inhibitor) for 15 minutes before adding the compound and NADPH.

    • Causality: Because this compound is a dual substrate, pargyline selectively knocks out MAO activity. The difference in intrinsic clearance ( CLint​ ) between Arm A and Arm B quantitatively isolates the CYP450 contribution from the dominant MAO pathway.

  • Quenching: Stop reactions at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing the IS, and analyze via LC-MS/MS.

Quantitative Pharmacokinetic Projections

Based on the structural determinants of 2-(2-fluoro-4-methylphenyl)ethan-1-amine compared against native phenethylamine and fluorinated analogs, the following preclinical PK parameters are projected for study design scaling:

Pharmacokinetic ParameterProjected Value (Rodent IV Model)Mechanistic Rationale
Clearance ( Cl ) High (>40 mL/min/kg)Driven by rapid, unhindered oxidative deamination by ubiquitous MAO enzymes.
Volume of Distribution ( Vd​ ) High (>3.0 L/kg)Enhanced lipophilicity from the ortho-fluorine and para-methyl groups drives extensive CNS and tissue partitioning.
Half-life ( t1/2​ ) Short (< 30 minutes)The lack of an α -methyl steric shield results in rapid systemic elimination.
Oral Bioavailability ( F% ) Low (< 5%)Extensive first-pass metabolism by intestinal and hepatic MAO prevents systemic parent drug exposure.

Sources

Exploratory

Blood-Brain Barrier Permeability of 2-(2-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride: A Comprehensive Physicochemical and In Vitro Profiling Guide

Executive Summary Evaluating the central nervous system (CNS) penetrance of novel psychoactive or neurotherapeutic compounds requires a rigorous understanding of their physicochemical properties and transport kinetics. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the central nervous system (CNS) penetrance of novel psychoactive or neurotherapeutic compounds requires a rigorous understanding of their physicochemical properties and transport kinetics. 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride is a synthetic, halogenated derivative of phenethylamine. While the parent phenethylamine scaffold is known to cross the blood-brain barrier (BBB)[1], the specific addition of a 2-fluoro and 4-methyl substituent fundamentally alters the molecule's lipophilicity, basicity, and metabolic stability. This whitepaper provides an authoritative framework for modeling and experimentally validating the BBB permeability of this specific compound using self-validating in vitro methodologies.

Physicochemical Profiling & Theoretical BBB Permeability

As a Senior Application Scientist, it is critical to look beyond the basic 2D structure and analyze the electronic and steric micro-environments of the molecule to predict its pharmacokinetic behavior.

Structure-Activity Relationship (SAR) Dynamics
  • The Base Scaffold: Phenethylamine is a highly lipophilic, low-molecular-weight trace amine that readily crosses the BBB via passive diffusion but suffers from rapid degradation by monoamine oxidase (MAO)[1].

  • The Fluorine Effect (2-Fluoro Substitution): Fluorine is highly electronegative. When positioned at the ortho (2-) position relative to the ethylamine chain, it exerts a strong electron-withdrawing inductive effect. This reduces the pKa of the primary amine compared to the unsubstituted parent compound[2]. At physiological pH (7.4), this lower pKa exponentially increases the fraction of the molecule that exists as an unprotonated, neutral free base. Because only the neutral species can passively diffuse across the lipophilic tight junctions of the BBB, this modification significantly enhances passive permeability[3]. Furthermore, fluorine substitution introduces an electrostatic gauche effect and increases metabolic stability against MAO, preventing rapid first-pass degradation[4].

  • The Methyl Effect (4-Methyl Substitution): The addition of a methyl group at the para (4-) position increases the overall partition coefficient (LogP) of the molecule. A higher LogP correlates directly with enhanced partitioning into the lipid bilayer of the brain endothelium[5].

  • Salt Form Dynamics: Formulated as a hydrochloride (HCl) salt, the compound exhibits excellent aqueous solubility, which is critical for systemic formulation. Upon entering the buffered environment of the bloodstream (pH 7.4), the salt dissociates, and the free base equilibrium dictates BBB crossing.

Quantitative Physicochemical Projections

To contextualize the impact of these substitutions, the following table summarizes the theoretical physicochemical shifts from the parent compound to the fluorinated/methylated derivative.

PropertyPhenethylamine (Parent)2-(2-Fluoro-4-methylphenyl)ethan-1-amineCausality / Pharmacokinetic Impact
Molecular Weight 121.18 g/mol 153.20 g/mol Remains well below the 400 Da threshold, optimal for passive CNS penetration.
Predicted LogP ~1.4~2.1The 4-methyl group increases lipophilicity, driving superior lipid bilayer partitioning.
Predicted pKa (Amine) ~9.8~8.8 - 9.2The 2-fluoro inductive effect lowers basicity, drastically increasing the neutral fraction at pH 7.4.
Metabolic Stability LowModerate to HighSteric and electronic shielding by the substitutions slows enzymatic cleavage by MAO.

Transport Mechanism Visualization

The following diagram maps the kinetic pathway of the compound from systemic circulation into the brain parenchyma, highlighting the equilibrium states and potential efflux liabilities.

BBB_Transport Blood Systemic Circulation (pH 7.4) Salt Compound HCl Salt Protonated Protonated Amine (R-NH3+) Salt->Protonated Dissociation FreeBase Free Base (R-NH2) Salt->FreeBase Equilibrium Protonated->FreeBase pKa shift via 2-Fluoro BBB Blood-Brain Barrier (Endothelial Tight Junctions) FreeBase->BBB High LogP Passive Diffusion Pgp P-gp Efflux Transporter BBB->Pgp Substrate Binding? Brain Brain Parenchyma BBB->Brain Permeation Pgp->Blood Efflux Target CNS Targets Brain->Target Binding MAO MAO Degradation Brain->MAO Metabolism (Slowed by substitutions)

Mechanistic pathway of 2-(2-fluoro-4-methylphenyl)ethan-1-amine crossing the Blood-Brain Barrier.

In Vitro Assessment Methodologies

To empirically validate the theoretical permeability, we deploy a two-tiered in vitro testing strategy. Every protocol must operate as a self-validating system to ensure data integrity.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: The PAMPA-BBB assay isolates passive diffusion from active transport. For highly lipophilic small molecules, passive diffusion is the primary entry mechanism. We utilize porcine brain lipids rather than standard gastrointestinal lipids because the specific sphingomyelin and cholesterol ratios of brain lipids accurately mimic the BBB microenvironment[6].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride in DMSO to a 10 mM stock. Dilute to 500 µM in PRISMA HT buffer (pH 7.4)[6][7].

  • Membrane Coating: Apply 4-5 µL of porcine brain lipid solution (solubilized in dodecane) to the hydrophobic PVDF filter of the donor plate[6].

  • Sandwich Assembly:

    • Add 200 µL of the 500 µM compound solution to the Donor wells.

    • Add 200 µL of Brain Sink Buffer (BSB) to the Acceptor wells. Causality: BSB contains surfactants that mimic the in vivo sink condition where cerebral blood flow constantly clears permeated drug, maintaining a forward concentration gradient[7].

  • Incubation: Couple the plates and incubate at 37°C for 4 to 18 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS[8].

Self-Validation Metrics:

  • System Suitability: Run Verapamil (High permeability control) and Atenolol (Low permeability control) in parallel.

  • Mass Balance: Calculate recovery: R=(CD​×VD​+CA​×VA​)/(CD,0​×VD​) . If R<0.8 , the compound is trapped in the lipid membrane or binding to the plastic, requiring the addition of BSA to the buffer.

PAMPA_Workflow Prep 1. Stock Prep (10 mM in DMSO) Sandwich 2. Assemble Sandwich Donor | Lipid Membrane | Acceptor Prep->Sandwich Incubate 3. Incubation (4-18h at 37°C) Sandwich->Incubate Extract 4. Separation Collect Donor & Acceptor Incubate->Extract LCMS 5. LC-MS/MS Quantification Extract->LCMS Data 6. Calculate Pe (Permeability Coefficient) LCMS->Data

Step-by-step parallel artificial membrane permeability assay (PAMPA-BBB) experimental workflow.

Protocol 2: MDCK-MDR1 Cell Permeability Assay

Causality: While PAMPA measures passive diffusion, it cannot detect active efflux. We utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (expressing P-glycoprotein). MDCK cells are preferred over standard Caco-2 cells because they form significantly tighter intercellular junctions, more accurately reflecting the morphology of brain endothelial cells.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Culture for 5-7 days until a confluent monolayer forms.

  • Integrity Verification: Measure Transendothelial Electrical Resistance (TEER). Self-Validation: Only utilize wells exhibiting a TEER > 200 Ω·cm² to ensure tight junction integrity.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the compound (10 µM) to the apical chamber. Sample the basolateral chamber at 30, 60, and 120 minutes.

    • Basolateral to Apical (B-A): Add the compound to the basolateral chamber. Sample the apical chamber at identical intervals.

  • Efflux Validation: Run a parallel B-A assay in the presence of 2 µM Elacridar (a potent P-gp inhibitor) to confirm if any observed efflux is specifically P-gp mediated.

Data Interpretation & Pharmacokinetic Modeling

Once LC-MS/MS quantification is complete, the data must be translated into actionable pharmacokinetic parameters.

1. Effective Permeability ( Pe​ ) from PAMPA-BBB: The permeability coefficient is calculated using the established steady-state equation[8].

  • CNS+ (High Permeability): Pe​>4.0×10−6 cm/s[8][9]. Given the lipophilicity and pKa shift of 2-(2-fluoro-4-methylphenyl)ethan-1-amine, we project its Pe​ will easily exceed this threshold.

  • CNS- (Low Permeability): Pe​<2.0×10−6 cm/s[8].

2. Efflux Ratio (ER) from MDCK-MDR1: The Efflux Ratio determines if the compound is a substrate for active clearance from the brain back into the blood.

ER=Papp​(A→B)Papp​(B→A)​
  • If ER < 2.0 , the compound is not a significant P-gp substrate, meaning its high passive permeability will result in excellent brain accumulation.

  • If ER > 2.0 (and is reduced by Elacridar), the compound is a P-gp substrate, which may restrict its in vivo efficacy despite favorable PAMPA-BBB results.

References[8] Prediction of BBB permeability using PAMPA assay - iomcworld.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpTwrJAB5miuNu1wlo3cJm67BAfuLHlW0UVBxir3e1UtQ3dciXaLTKJcjzxa6x5rB1LenBZ7jnNBq6OGF2pswjVceGx7H2d_K5nhjhJZvLsIfdamhRZA9TFa3zfhT51jY1rO8TWKgitsuojv6JJBco7hfySAV46sjCFdniVpKhZTeipgZBRyso713TpdnnZaFgartrFPIHkN43YA==[4] Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation... - PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnG7h2pEiOiGkwOKzY8OHtQiWmJaT2CIpNfFDsbY4jeTqt23otamIFPBj8DTGaNhKRxhEHicwGJL_rX1EUz1faal60tJNbfS8hxXAAPZ_5wvA3JOEJZn3GxSpvGBjUWaP32II=[7] Parallel Artificial Membrane Permeability Assay (PAMPA) Platform - Paralab. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdql-qta8LrRKdbh9EDeHeM8PI5L3AzyiN2z61n7tX3oeSm3SpUSwsQW9D-xmFIR3l9EBT_tNWqLtd93FGHZRbnpajHw0hFZaZfXDb91MLYum-VwznpL2bmRsGa46jyucR5Oj8cEqrP7WOY6Y3TbEQkASSsCvq0gUcmriQlP3rqOmH54e8wnz4lhEm78S63bVB3aeyQqSySAEUm5KwEPY5nDefuxiWomT5KgFg[6] PMBBB - BioAssay Systems. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXgd2n6I9SlBbFZdB7lpWAGbN2uQ5F9SHOdBVbGd9wy6BlRRP2-1d1eOs5JSVqxLBLOKEWuswxcSSPXHP48kEWDBNsrnaQnE8AbnsK0F8UeUjPqTq6IzpPUzsdv1BH2bNkOx0vkzvCLzGNA8yVQg==[9] Applicability of a blood-brain barrier specific artificial membrane permeability assay at the early stage of natural product-based CNS drug discovery - PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq9RYdmPMJGhU2GzSz_UYllRBTX4ShxZOvWXQZLuCuGuQqhOV5t-ZVEJEUHVxVGWXoq-MlzHK4A95RJyT8V-69pLSRyDHvh3VxCE-AsZb2lHhWNgXUzUYweNOJywUkqy8FpA==[1] Phenethylamine - Wikipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlVo4ve2EGXFYq1NQOIUY1LZbbvNBjcVNCie8DBEXp7Dgw7eJFdh7Nb6fUst77-TTqzDPVtmt6QyXs-59-l1rGavALicA5hV9SYIpi70kxro9esnvCaeG-kRuwKYSIkJnAf27ntHQ=[2] Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUFkE0ZXynlT0UiJn-MJ0Q-fCEyu5NLe9ZcxpjvV7mrZdj2i4Lkmjr1yv55cKbnI9-BR3-oDVbXeiaSqv9swMTh2oFdaxX9_P9ZpqpgO6y3Bhj9vBMKHbCfeW6SW3M0YxFVcpA[5] Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1hZsfa0B0Hp4ZDpYinliEk9fkL-c9_4xyfAK_EjJkU2msGhL57ymyHVypiknUT7cR_unCzSXg0lXOhriWqlqciuz3VEOBRQ2WjAYnFPtZrWIby7v8lL7YWr30kA8qn2B3cR1sX81Ti7fcIKU=[3] Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents: A Multi-Faceted Approach Combining Effects on Glucose Homeostasis, Molecular Docking, and ADMET Profiling - MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3eSwbcKNMEEc-AM-M_qV2lLHbquDilg65BDyuyabAJgCf-hl6zxanagPNmn1I4dTriiDof4U9BfzP6BQrzaK4CQ32eQWbA0H5NePzcDRs18TIBNvvQP3ZYK4ZMXgGQI1WIRrD

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Application Note: Highly Selective Synthesis of 2-(2-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Scale: 10-gram laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Selective Synthesis of 2-(2-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Scale: 10-gram laboratory scale (scalable to pilot)

Introduction & Strategic Rationale

Substituted phenethylamines are highly privileged pharmacophores in neuropharmacology and GPCR-targeted drug discovery. The introduction of a fluorine atom at the ortho-position and a methyl group at the para-position of the phenyl ring significantly alters the lipophilicity, target binding affinity, and metabolic stability of the resulting amine.

To synthesize 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride , two primary synthetic routes are generally considered: the Henry reaction (nitroaldol condensation followed by reduction) and the direct reduction of a substituted phenylacetonitrile.

Mechanistic Rationale for Route Selection: We have selected the direct reduction of 2-fluoro-4-methylphenylacetonitrile (CAS: 518070-26-3) using Lithium Aluminum Hydride (LiAlH₄)[1]. Nitriles are notoriously resistant to mild reducing agents. While catalytic hydrogenation (e.g., Raney Nickel / H₂) is viable, it frequently yields secondary amine byproducts due to the condensation of the highly reactive intermediate imine with the primary amine product.

LiAlH₄ provides a rapid, global reduction to the primary amine. Mechanistically, the hydride attacks the nitrile carbon to form an iminium intermediate, which is immediately trapped as an aluminate complex, preventing unwanted dimerization[2]. Following reduction, anhydrous hydrogen chloride is utilized to precipitate the final product, preventing the hydrolysis and yield loss associated with aqueous salt formation.

Synthetic Workflow & Logical Architecture

Synthesis SM 2-Fluoro-4-methylphenylacetonitrile (Starting Material) Red Reduction LiAlH4, THF, 0°C to RT SM->Red Amine 2-(2-Fluoro-4-methylphenyl)ethan-1-amine (Free Base) Red->Amine Fieser Workup SaltForm Salt Formation HCl in Dioxane/Et2O Amine->SaltForm Product 2-(2-Fluoro-4-methylphenyl)ethan-1-amine HCl (Final Product) SaltForm->Product Crystallization

Synthetic workflow for 2-(2-fluoro-4-methylphenyl)ethan-1-amine HCl via nitrile reduction.

Quantitative Data & Stoichiometry

The following table summarizes the quantitative requirements for a 10-gram scale synthesis, optimized for a 2.0 molar equivalent of hydride donor to ensure complete conversion of the nitrile.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Fluoro-4-methylphenylacetonitrile 149.171.00 eq10.00 g (67.0 mmol)Starting Material
Lithium Aluminum Hydride (LiAlH₄) 37.952.00 eq5.08 g (134.0 mmol)Reducing Agent
Tetrahydrofuran (Anhydrous) 72.11Solvent150 mLReaction Medium
HCl in Dioxane (4.0 M) 36.461.20 eq20.1 mL (80.4 mmol)Salt Formation
Diethyl Ether (Anhydrous) 74.12Solvent100 mLCrystallization Solvent
Target Product (HCl Salt) 189.661.00 eq12.71 g (Theoretical)Final Product

Experimental Protocol

Phase 1: Reduction of the Nitrile

Causality Note: LiAlH₄ reductions are highly exothermic. The reaction must be initiated at 0°C to prevent thermal runaway and solvent boiling, which can lead to the degradation of the starting material[2].

  • Apparatus Setup: Equip a flame-dried 500 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Hydride Suspension: Suspend LiAlH₄ (5.08 g, 134.0 mmol) in anhydrous THF (100 mL) under an argon atmosphere. Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 2-fluoro-4-methylphenylacetonitrile (10.00 g, 67.0 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reaction Execution: Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 65°C) for 2 hours to drive the reduction to completion.

Phase 2: The Fieser-Fieser Workup

Causality Note: Quenching LiAlH₄ with straight water or acid produces a gelatinous aluminum hydroxide emulsion that traps the product and clogs filter paper. The Fieser method ( x g H₂O, x g 15% NaOH, 3x g H₂O) forces the aluminum salts to precipitate as a granular, easily filterable solid[2].

Workup Start Quench Reaction (0°C) 5.08 g LiAlH4 used Step1 Add 5.1 mL H2O (Dropwise, vigorous stirring) Start->Step1 Step2 Add 5.1 mL 15% NaOH (aq) Step1->Step2 Step3 Add 15.3 mL H2O Step2->Step3 Step4 Warm to RT & Stir 15 min (Forms granular salts) Step3->Step4 Step5 Filter through Celite Wash with THF Step4->Step5

Logical sequence of the Fieser workup for safe LiAlH4 quenching and product isolation.

  • Quenching: Cool the reaction mixture back to 0°C. Vigorously stir and carefully add 5.1 mL of deionized water dropwise. Wait for hydrogen evolution to subside.

  • Granulation: Add 5.1 mL of 15% aqueous NaOH, followed by 15.3 mL of deionized water. Remove the ice bath and stir at room temperature for 15–30 minutes until the aluminum salts form a white, granular precipitate.

  • Filtration: Filter the suspension through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or additional THF to ensure complete recovery of the amine.

  • Concentration: Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2-(2-fluoro-4-methylphenyl)ethan-1-amine as a pale yellow oil.

Phase 3: Salt Formation

Causality Note: Phenethylamine free bases are prone to oxidation and carbon dioxide absorption (forming carbamates) upon storage. Conversion to the hydrochloride salt ensures long-term stability.

  • Solubilization: Dissolve the crude free base in anhydrous diethyl ether (100 mL) and cool to 0°C.

  • Precipitation: While stirring vigorously, add 4.0 M HCl in dioxane (20.1 mL) dropwise. A dense white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C. Filter the solid under vacuum, wash with cold anhydrous diethyl ether (2 × 20 mL), and dry overnight in a vacuum desiccator to yield the final product.

Quality Control & Self-Validating Systems

To ensure the protocol operates as a self-validating system, the following In-Process Controls (IPCs) and Post-Process Controls (PPCs) must be executed:

  • IPC 1 (Reaction Completion): Perform Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent with 1% aqueous NH₄OH. The starting nitrile is UV-active and will elute near the solvent front. The primary amine product will remain near the baseline and stain bright pink/purple when developed with Ninhydrin reagent.

  • PPC 1 (Structural Verification): ¹H NMR (DMSO-d₆). Confirm the disappearance of the characteristic benzylic protons of the nitrile (~3.8 ppm) and verify the presence of the aliphatic ethylamine chain: a multiplet for the -CH₂-Ar protons (~2.8 ppm), a multiplet for the -CH₂-N protons (~3.0 ppm), and a broad integration of 3 protons for the -NH₃⁺ group (~8.2 ppm).

  • PPC 2 (Purity): HPLC-UV (λ = 210 nm, 254 nm). The final hydrochloride salt should exhibit ≥ 98% purity (Area %) before downstream application.

References

  • Shanghai FChemicals Technology Co.,Ltd. @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.
  • Draw the reagents needed to convert phenylacetonitrile to the target compound. Brainly.
  • A Comparative Guide to the Reduction of Nitriles: Alternatives to Stannous Chloride. Benchchem.

Sources

Application

in vitro assay protocols for 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

An in-depth pharmacological characterization of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride (a halogenated, ring-methylated phenethylamine) requires a targeted approach. Phenethylamines traditionally exhibit p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth pharmacological characterization of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride (a halogenated, ring-methylated phenethylamine) requires a targeted approach. Phenethylamines traditionally exhibit polypharmacology within monoaminergic systems, acting as receptor agonists, enzyme inhibitors, or transporter substrates[1]. The addition of a fluorine atom at the 2-position and a methyl group at the 4-position significantly alters the compound's electron density, lipophilicity, and steric profile compared to the endogenous trace amine, 2-phenethylamine (PEA).

To comprehensively profile this compound in vitro, three core functional domains must be interrogated:

  • Trace Amine-Associated Receptor 1 (TAAR1) Activation

  • Monoamine Oxidase (MAO-A and MAO-B) Inhibition

  • Monoamine Transporter (DAT, NET, SERT) Uptake Inhibition

Below are the detailed, self-validating application protocols designed to generate robust, publication-quality data for this compound.

TAAR1 Activation (cAMP Accumulation) Assay

Scientific Principle & Causality: TAAR1 is a Gs-coupled G-protein coupled receptor (GPCR)[1]. Upon orthosteric binding by a phenethylamine agonist, the Gs alpha subunit stimulates adenylyl cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP)[2]. By quantifying intracellular cAMP accumulation, we can determine the agonistic potency (EC₅₀) and efficacy (Emax) of 2-(2-fluoro-4-methylphenyl)ethan-1-amine.

TAAR1_Signaling Ligand 2-(2-fluoro-4-methylphenyl) ethan-1-amine Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Agonist Binding GProtein Gs Protein Activation Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Alpha-s Subunit Messenger ATP → cAMP Effector->Messenger Catalysis Readout cAMP Quantification (ELISA/HTRF) Messenger->Readout Signal Detection

TAAR1 Gs-coupled signaling pathway and cAMP accumulation readout.

Step-by-Step Protocol:

  • Cell Culture & Plating: Seed HEK-293T cells stably expressing human TAAR1 (hTAAR1) into a 384-well microplate at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂[2].

  • Compound Preparation: Dissolve the hydrochloride salt of the test compound in 100% DMSO to yield a 10 mM stock. Prepare a 10-point serial dilution (100 µM to 0.1 nM) in stimulation buffer (Earle's Balanced Salt Solution supplemented with 15 mM HEPES, 0.02% ascorbic acid, and 500 µM IBMX)[2].

    • Causality Check: IBMX (3-isobutyl-1-methylxanthine) is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is strictly required to prevent the enzymatic degradation of synthesized cAMP, maximizing the assay's signal window. Ascorbic acid prevents the auto-oxidation of phenethylamine derivatives.

  • Self-Validating Controls: Include PEA or d-amphetamine as a full agonist positive control (to define 100% Emax) and a DMSO-matched vehicle as a negative baseline control[1].

  • Incubation: Aspirate culture media and add 10 µL of the compound dilutions. Incubate for 30–60 minutes at 37°C.

  • Lysis & Detection: Add 10 µL of Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure time-resolved fluorescence emission at 665 nm and 620 nm using a microplate reader. Calculate the F665/F620 ratio and interpolate cAMP concentrations using a standard curve.

Monoamine Oxidase (MAO-A/B) Inhibition Assay

Scientific Principle & Causality: Phenethylamines frequently act as competitive, reversible inhibitors of MAO-A and MAO-B[3]. This assay utilizes kynuramine, a non-selective MAO substrate. Upon oxidative deamination by MAO, kynuramine spontaneously cyclizes to form 4-hydroxyquinoline (4-OHC), a highly fluorescent product[4]. This allows for real-time kinetic monitoring of enzyme inhibition without relying on radioactive isotopes.

MAO_Workflow Prep Recombinant MAO-A/B + Test Compound Substrate Add Kynuramine (Substrate) Prep->Substrate Incubate Incubation (37°C, 30 min) Substrate->Incubate Terminate Terminate Reaction (Perchloric Acid) Incubate->Terminate Detect Fluorescence/LC-MS (4-Hydroxyquinoline) Terminate->Detect

In vitro MAO-A/B inhibition assay experimental workflow.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL[5].

  • Inhibitor Pre-incubation: In a black 96-well microplate, combine 40 µL of the enzyme solution with 10 µL of 2-(2-fluoro-4-methylphenyl)ethan-1-amine at various concentrations (0.01 µM to 100 µM). Incubate for 15 minutes at 37°C.

    • Causality Check: Pre-incubation allows the test compound to reach thermodynamic equilibrium with the enzyme's active site before the substrate introduces competitive pressure, ensuring accurate IC₅₀ calculations.

  • Self-Validating Controls: Include Clorgyline (1 µM) as a positive control for MAO-A inhibition, and Rasagiline or Selegiline (1 µM) for MAO-B inhibition[5].

  • Reaction Initiation: Add 50 µL of kynuramine to initiate the reaction. The final kynuramine concentration should be 40 µM for MAO-A and 30 µM for MAO-B (approximating their respective Kₘ values)[6].

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation: 310 nm, Emission: 400 nm) for 30 minutes at 37°C.

  • Data Processing: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Plot % remaining activity versus log[inhibitor] to derive the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.

Monoamine Transporter (DAT, NET, SERT) Uptake Inhibition

Scientific Principle & Causality: Halogenated phenethylamines can act as reuptake inhibitors or releasing agents at monoamine transporters. This assay measures the compound's ability to block the intracellular accumulation of radiolabeled neurotransmitters ([³H]-Dopamine, [³H]-Norepinephrine,[³H]-Serotonin) in cells overexpressing specific human transporters.

Transporter_Logic Cells HEK-293 Cells (hDAT, hSERT, hNET) Compound Pre-incubate with Test Compound Cells->Compound Tracer Add Radiolabeled Monoamine Tracer Compound->Tracer Uptake Intracellular Accumulation Tracer->Uptake Transporter-mediated Wash Wash & Lyse Cells Uptake->Wash Quantify Quantify Uptake (Calculate IC50) Wash->Quantify

Monoamine transporter (DAT/SERT/NET) uptake inhibition assay logic.

Step-by-Step Protocol:

  • Cell Plating: Seed HEK-293 cells stably expressing hDAT, hNET, or hSERT into 96-well plates (40,000 cells/well) and incubate overnight.

  • Buffer Exchange: Wash cells twice with warm uptake buffer (150 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM glucose, 15 mM HEPES, pH 7.4).

  • Compound Pre-incubation: Add the test compound dilutions to the wells and incubate for 15 minutes at 37°C.

  • Tracer Addition: Add the specific radiolabeled tracer (e.g., 20 nM [³H]-Dopamine for DAT) supplemented with 1 µM ascorbic acid.

    • Causality Check: Ascorbic acid is a critical antioxidant required to prevent the rapid auto-oxidation of catecholamine tracers in the aqueous buffer, ensuring the radioligand remains intact for transporter-mediated uptake.

  • Uptake & Termination: Incubate for exactly 10 minutes. Terminate the reaction by rapidly washing the cells three times with ice-cold uptake buffer.

    • Causality Check: The rapid shift to ice-cold temperatures instantly halts transporter kinetics and membrane fluidity, locking the internalized tracer inside the cell while washing away non-specific extracellular binding.

  • Quantification: Lyse the cells with 1% SDS, transfer to scintillation vials, add scintillation fluid, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Data Presentation & Expected Readouts

To ensure standardized reporting across drug development teams, all quantitative data derived from the above protocols should be summarized in the following structured format:

TargetAssay TypeReadout ModalityValidating Positive ControlExpected Metric for 2-(2-F-4-Me-PEA)
hTAAR1 Receptor ActivationHTRF (F665/F620 ratio)PEA / d-AmphetamineEC₅₀ (µM), Emax (%)
hMAO-A Enzyme InhibitionFluorescence (4-OHC)ClorgylineIC₅₀ (µM), Kᵢ (µM)
hMAO-B Enzyme InhibitionFluorescence (4-OHC)Selegiline / RasagilineIC₅₀ (µM), Kᵢ (µM)
hDAT Uptake InhibitionRadioactivity (CPM)GBR-12909IC₅₀ (µM)
hNET Uptake InhibitionRadioactivity (CPM)NisoxetineIC₅₀ (µM)
hSERT Uptake InhibitionRadioactivity (CPM)FluoxetineIC₅₀ (µM)

References

  • Trace Amine-Associated Receptors as Emerging Therapeutic Targets. National Institutes of Health (NIH).1

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. National Institutes of Health (NIH).2

  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. National Institutes of Health (NIH).4

  • Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. American Chemical Society (ACS).3

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI.5

  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. ResearchGate.6

Sources

Method

Application Note &amp; Protocol: A Scalable, Two-Step Synthesis of 2-(2-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride

Abstract This document provides a detailed, field-proven guide for the scale-up synthesis of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride, a key intermediate for pharmaceutical and agrochemical research. The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, field-proven guide for the scale-up synthesis of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride, a key intermediate for pharmaceutical and agrochemical research. The presented methodology is a robust, two-step process commencing with the Knoevenagel condensation of 2-fluoro-4-methylbenzaldehyde and nitromethane, followed by the catalytic hydrogenation of the intermediate β-nitrostyrene. This guide emphasizes scalability, safety, and high-purity outcomes, offering detailed protocols, mechanistic insights, and purification strategies suitable for drug development professionals.

Introduction: Strategic Importance and Synthetic Overview

Substituted phenylethylamines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs). The title compound, 2-(2-fluoro-4-methylphenyl)ethan-1-amine, incorporates a fluorine atom and a methyl group, which can significantly modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and receptor binding affinity.

Developing a scalable and economically viable synthetic route is paramount for advancing compounds from research to development. Many traditional methods for amine synthesis are not suitable for large-scale manufacture due to the use of hazardous reagents, harsh reaction conditions, or complex purification steps[1][2]. This application note details a streamlined and efficient pathway designed for scalability.

The chosen synthetic strategy involves two key transformations:

  • Henry (Knoevenagel) Condensation: Formation of (E)-1-fluoro-2-(2-nitrovinyl)-4-methylbenzene from 2-fluoro-4-methylbenzaldehyde.

  • Catalytic Hydrogenation: Reduction of the nitrostyrene intermediate to the target primary amine, followed by in-situ salt formation.

This approach is advantageous for its high efficiency, use of readily available starting materials, and avoidance of pyrophoric or highly toxic reagents, making it well-suited for industrial application[3].

Materials and Methods

Reagents and Equipment

A summary of the key reagents required for this synthesis is provided in Table 1. All reagents should be of appropriate industrial grade for scale-up operations. Standard laboratory glassware and, for larger scales, jacketed glass reactors equipped with overhead stirrers, temperature probes, and inert atmosphere capabilities are required. A hydrogenation vessel or a Parr shaker apparatus is necessary for the reduction step.

Table 1: Key Reagents and Their Functions

ReagentFormulaCAS No.Role / FunctionSupplier Example
2-Fluoro-4-methylbenzaldehydeC₈H₇FO146137-80-6Starting MaterialSanta Cruz Biotechnology[4]
NitromethaneCH₃NO₂75-52-5C1 SynthonSigma-Aldrich
Ammonium AcetateC₂H₇NO₂631-61-8Basic CatalystFisher Scientific
MethanolCH₃OH67-56-1SolventVWR
Palladium on Carbon (10%)Pd/C7440-05-3Hydrogenation CatalystSigma-Aldrich
Hydrogen Gas (H₂)H₂1333-74-0Reducing AgentAirgas
Hydrochloric Acid (in 2-Propanol)HCl7647-01-0Salt FormationSigma-Aldrich
2-Propanol (IPA)C₃H₈O67-63-0SolventVWR
Overall Synthetic Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is illustrated in the diagram below. This workflow is designed to minimize intermediate handling and purification steps.

G cluster_0 PART 1: Nitrostyrene Synthesis cluster_1 PART 2: Reduction & Salt Formation start 2-Fluoro-4-methylbenzaldehyde + Nitromethane condense Knoevenagel Condensation (NH4OAc, MeOH, Reflux) start->condense workup1 Cooling & Filtration condense->workup1 intermediate Crude (E)-1-fluoro-2-(2-nitrovinyl)-4-methylbenzene workup1->intermediate reduction Catalytic Hydrogenation (10% Pd/C, H2, MeOH) intermediate->reduction filtration Catalyst Filtration (Celite) reduction->filtration salt HCl Salt Formation (HCl in IPA) filtration->salt purify Recrystallization (IPA/Ether) salt->purify final_product Pure 2-(2-fluoro-4-methylphenyl)ethan-1-amine HCl purify->final_product

Diagram 1: Overall synthetic workflow from starting materials to the final hydrochloride salt.

Detailed Experimental Protocols

PART 1: Synthesis of (E)-1-fluoro-2-(2-nitrovinyl)-4-methylbenzene

Causality: The Knoevenagel condensation is an efficient method for C-C bond formation. Ammonium acetate serves as a mild base to deprotonate nitromethane, forming a nucleophilic nitronate anion which then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration is driven by heating under reflux, pushing the equilibrium towards the desired β-nitrostyrene product[3]. Methanol is an excellent solvent for this reaction due to its polarity and ability to solvate the catalyst and intermediates.

Protocol:

  • To a jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge 2-fluoro-4-methylbenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.5 eq).

  • Add methanol as the solvent (approx. 5 mL per gram of aldehyde).

  • Begin stirring and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting aldehyde is complete.

  • Once complete, cool the reaction mixture to 0-5°C in an ice bath. The yellow nitrostyrene product should precipitate.

  • Hold the slurry at 0-5°C for at least 1 hour to maximize crystallization.

  • Isolate the solid product by filtration. Wash the filter cake with cold methanol (2 x 1 volume) to remove residual impurities.

  • Dry the product under vacuum at 40-50°C to a constant weight. The resulting bright yellow solid is typically of sufficient purity (>95%) for use in the next step without further purification.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: Bright yellow crystalline solid

PART 2: Synthesis and Purification of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Causality: Catalytic hydrogenation is a clean, efficient, and highly scalable method for the reduction of both a nitro group and a carbon-carbon double bond[5]. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity. The reaction is performed under a positive pressure of hydrogen gas. Following the reduction, the amine is converted to its hydrochloride salt. This is critical for scale-up as salts are typically crystalline, stable solids that are easier to handle, purify, and store than the corresponding free bases, which are often oils[6]. 2-Propanol (IPA) is a common solvent for this precipitation as amine hydrochlorides often have limited solubility in it, especially upon cooling or with the addition of a non-polar co-solvent like diethyl ether[7].

Protocol:

  • Reduction:

    • To a suitable hydrogenation vessel, charge the (E)-1-fluoro-2-(2-nitrovinyl)-4-methylbenzene (1.0 eq) and methanol (10-15 mL per gram of substrate).

    • Carefully add 10% Pd/C catalyst (1-2% w/w relative to the nitrostyrene) under a nitrogen atmosphere.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.

    • Begin vigorous stirring and maintain the temperature between 25-35°C. The reaction is exothermic; cooling may be required.

    • Monitor hydrogen uptake. The reaction is typically complete within 3-5 hours. Completion can be confirmed by TLC or HPLC.

  • Work-up and Salt Formation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol (2 x 2 volumes). Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Combine the filtrate and washes and concentrate under reduced pressure to afford the crude amine as an oil.

    • Dissolve the crude amine in 2-propanol (IPA, approx. 10 volumes).

    • Slowly add a solution of hydrochloric acid in IPA (e.g., 5-6 M) or bubble anhydrous HCl gas through the solution until the pH is acidic (pH 1-2).

    • The hydrochloride salt will precipitate as a white solid. Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5°C and hold for another hour.

  • Purification:

    • Isolate the white solid by filtration. Wash the cake with cold IPA, followed by diethyl ether to facilitate drying.

    • For higher purity, the isolated salt can be recrystallized. Dissolve the salt in a minimal amount of hot methanol or IPA and allow it to cool slowly to room temperature, then to 0-5°C to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 50-60°C.

G crude_amine Crude Amine Freebase (in solution) add_hcl Add HCl in IPA crude_amine->add_hcl precipitate Precipitation of Amine HCl Salt add_hcl->precipitate organic_impurities Organic Impurities (Remain in Solution) add_hcl->organic_impurities filtration Filtration precipitate->filtration crude_salt Crude HCl Salt (Solid) filtration->crude_salt recrystallize Recrystallize (from hot IPA) crude_salt->recrystallize pure_salt Pure HCl Salt (Crystals) recrystallize->pure_salt

Diagram 2: Logic of the purification process via hydrochloride salt formation and recrystallization.

Quality Control and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization

TechniqueParameterExpected Result
HPLC Purity> 98.5%
¹H NMR Structure ConfirmationConsistent with the structure of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride.
¹³C NMR Structure ConfirmationConsistent with the number and type of carbons in the target molecule.
Mass Spec (MS) Molecular Weight[M+H]⁺ corresponding to the free amine (C₉H₁₂FN), m/z ≈ 154.1.
Melting Point Physical PropertySharp melting point, characteristic of a pure crystalline solid.

Safety and Handling

  • 2-Fluoro-4-methylbenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Nitromethane: Flammable liquid and vapor. Can be explosive under certain conditions. Handle with care and avoid shock or heat.

  • Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric upon exposure to air, especially when containing residual solvent and hydrogen. Handle under an inert atmosphere.

  • Hydrogen Gas: Extremely flammable. Use in a well-ventilated area or fume hood, away from ignition sources.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

All operations should be conducted in a well-ventilated fume hood. A thorough risk assessment should be performed before commencing any scale-up activities.

Conclusion

The synthetic pathway and protocols detailed in this application note provide a reliable and scalable method for the production of high-purity 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride. The strategy relies on well-established, high-yielding chemical transformations and incorporates a purification sequence that is amenable to large-scale manufacturing. This robust process enables the efficient synthesis of this valuable building block for further research and development in the pharmaceutical and agrochemical industries.

References

  • (Reference not directly used but provides context on amine synthesis challenges)
  • Google Patents. (n.d.). Method for making phenylethylamine compounds. EP2387555A1.
  • Google Patents. (n.d.). Method for making phenylethylamine compounds. Patent 2540698. Retrieved from [Link]

  • (Reference not directly used but provides context on amine synthesis)
  • Sciencemadness Discussion Board. (2024). Scaleup woes - Reduction of Nitrostyrenes to Nitroalkanes. Retrieved from [Link]

  • PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from [Link]

  • Google Patents. (n.d.). Method for making phenylethylamine compounds. WO2010058206A1.
  • PMC. (n.d.). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • (Reference not directly used but provides context on amine synthesis)
  • (Reference not directly used but provides context on amine synthesis)
  • (Reference not directly used but provides context on amine synthesis)
  • (Reference not directly used but provides context on starting m
  • Erowid. (n.d.). Red-Al Reduction of Nitrostyrenes to Phenethylamines. Retrieved from [Link]

  • ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]

  • PubMed. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process of purifying aminated compounds. US2085784A.
  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • (Reference not directly used but provides context on amine synthesis)
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • (Reference not directly used but provides context on synthesis)
  • (Reference not directly used but provides context on rel
  • (Reference not directly used but provides context on rel

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Target Molecule: 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride Welcome to the Application Scientist Support Portal. The synthesis of substituted phenethylamines—specifically those bearing asymmetric halogen and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Welcome to the Application Scientist Support Portal. The synthesis of substituted phenethylamines—specifically those bearing asymmetric halogen and alkyl ring substitutions like the 2-fluoro-4-methyl motif—presents unique chemoselectivity and isolation challenges. This guide bypasses generic standard operating procedures to directly address the mechanistic root causes of yield loss, providing self-validating protocols to ensure synthetic success.

Synthetic Workflow Overview

SynthesisRoute SM1 2-Fluoro-4-methylbenzaldehyde Int1 2-Fluoro-4-methyl-β-nitrostyrene SM1->Int1 Henry Reaction (MeNO2, NH4OAc) SM2 2-(2-Fluoro-4-methylphenyl)acetonitrile Freebase 2-(2-Fluoro-4-methylphenyl)ethan-1-amine SM2->Freebase Nitrile Reduction (H2/Pd-C) Int1->Freebase Reduction (NaBH4/CuCl2) Product Target: Hydrochloride Salt Freebase->Product Salt Formation (Anhydrous HCl)

Synthetic pathways to 2-(2-fluoro-4-methylphenyl)ethan-1-amine HCl.

FAQ & Troubleshooting Guide
1. The Henry (Nitroaldol) Condensation

Q: My reaction between 2-fluoro-4-methylbenzaldehyde and nitromethane is yielding a dark, viscous tar with low recovery of the β-nitrostyrene intermediate. How can I prevent this?

The Causality: The formation of "tar" is a classic sign of base-catalyzed polymerization and unwanted Michael additions. The Henry reaction is highly sensitive to the basicity of the catalyst. Strong bases (like NaOH or primary amines) deprotonate the highly electrophilic nitrostyrene product, leading to oligomerization. Furthermore, the electron-donating 4-methyl group and electron-withdrawing 2-fluoro group create a push-pull electronic environment on the aromatic ring, increasing the reactivity of the intermediate alkoxide[1].

The Solution: Shift to a milder, self-buffering catalytic system. Using ammonium acetate (NH 4​ OAc) in glacial acetic acid limits the concentration of free alkoxide and provides a proton source to rapidly dehydrate the intermediate nitroaldol to the alkene, locking it out of side-reaction pathways[1].

2. Nitrostyrene Reduction (The Critical Bottleneck)

Q: I am using Lithium Aluminum Hydride (LiAlH 4​ ) to reduce 2-fluoro-4-methyl-β-nitrostyrene, but my yields are stuck at 40-50%. LC-MS shows a mass corresponding to a hydroxylamine intermediate (+16 Da). What is going wrong?

The Causality: The reduction of a nitrostyrene proceeds stepwise: alkene → nitroalkane → nitroso → hydroxylamine → primary amine. The hydroxylamine intermediate is highly stable and frequently stalls the reduction. Furthermore, LiAlH 4​ is harsh and can trigger dimerization via reductive alkylation if any unreacted aldehyde is present in the mixture[1].

The Solution: Abandon LiAlH 4​ for the highly efficient, one-pot NaBH 4​ /CuCl 2​ system. Sodium borohydride alone cannot reduce the nitro group, but the addition of catalytic CuCl 2​ generates active copper hydride species in situ. This system rapidly reduces both the alkene and the nitro group in 10–30 minutes, entirely bypassing the hydroxylamine stall and yielding 62–83% of the primary amine under mild conditions[2].

Validated Protocol: One-Pot NaBH 4​ /CuCl 2​ Reduction

  • Preparation: Dissolve 2-fluoro-4-methyl-β-nitrostyrene (1.0 equiv) in 2-propanol (0.2 M concentration) in a round-bottom flask.

  • Catalyst Addition: Add CuCl 2​ (0.2 equiv). The solution will take on a distinct color based on the substrate-copper complex.

  • Reduction: Slowly add NaBH 4​ (7.0 equiv) in small portions over 10 minutes. Caution: Highly exothermic with vigorous hydrogen gas evolution.

  • Agitation: Stir at room temperature (or up to 80 °C if sterically hindered) for 30 minutes[2].

  • Validation Checkpoint: The reaction mixture must transition from a deep yellow/orange to a black/dark-brown suspension (formation of copper nanoparticles), eventually settling. LC-MS must confirm the total disappearance of the nitrostyrene mass and the absence of the +16 Da hydroxylamine mass.

  • Workup: Quench cautiously with water, extract with ethyl acetate (3x), dry the combined organics over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the freebase amine.

3. Nitrile Reduction Alternative

Q: We opted for the alternative route starting from 2-(2-fluoro-4-methylphenyl)acetonitrile. However, during catalytic hydrogenation, we are observing 20-30% of a secondary amine dimer impurity. How do we suppress this?

The Causality: Dimerization is the primary failure mode of nitrile hydrogenations. As the nitrile is reduced to an imine intermediate, the newly formed primary amine product acts as a nucleophile. It attacks the transient imine, forming a secondary amine (dimer) while releasing ammonia gas.

SideReaction Nitrile Nitrile Imine Imine Intermediate Nitrile->Imine +H2 Primary Primary Amine Imine->Primary +H2 Dimer Secondary Amine (Dimer) Imine->Dimer +Primary Amine -NH3

Pathway of secondary amine impurity formation during nitrile reduction.

The Solution: You must trap the imine or thermodynamically shift the equilibrium. Run the hydrogenation in methanolic ammonia (the massive excess of NH 3​ pushes the equilibrium strictly toward the primary amine) or utilize Raney Cobalt instead of Palladium, as Cobalt has a much lower affinity for secondary amine formation.

4. Hydrochloride Salt Formation & Isolation

Q: The freebase amine is isolated successfully, but upon adding aqueous HCl, the product oils out and refuses to crystallize. It is extremely hygroscopic. How do we obtain a crisp hydrochloride salt?

The Causality: Phenethylamine hydrochlorides—especially those with asymmetric ring substitutions like the 2-fluoro-4-methyl pattern—are highly prone to oiling out in the presence of water. Aqueous HCl introduces water into the matrix, which lowers the lattice energy of the forming crystal. Instead of nucleating, the salt separates as a dense, hydrated oil (a coacervate).

The Solution: Strictly anhydrous conditions and careful antisolvent crystallization are mandatory.

Validated Protocol: Anhydrous Salt Crystallization

  • Dissolution: Dissolve the crude 2-(2-fluoro-4-methylphenyl)ethan-1-amine freebase in anhydrous isopropyl alcohol (IPA) (approx. 5 mL per gram of amine).

  • Cooling: Chill the solution to 0–5 °C under an inert atmosphere (N 2​ /Ar) to limit atmospheric moisture ingress.

  • Salt Formation: Dropwise, add 1.1 equivalents of 4M HCl in 1,4-dioxane (or ethereal HCl). Stir for 30 minutes.

  • Antisolvent Addition: If spontaneous precipitation does not occur, slowly add methyl tert-butyl ether (MTBE) dropwise until the cloud point is reached.

  • Validation Checkpoint: The formation of a persistent white cloudiness upon MTBE addition indicates successful nucleation. If the solution separates into two liquid layers, water contamination has occurred; you must strip the solvent and azeotrope with toluene.

  • Isolation: Filter the resulting white crystalline solid, wash with cold MTBE, and dry under high vacuum at 40 °C for 12 hours.

Quantitative Data Summary: Reduction Strategies
Reduction MethodReagents & CatalystReaction TimeTypical YieldMajor Impurity ProfileScalability & Safety
Classical Hydride LiAlH 4​ / THF3–24 h50–60%Hydroxylamine, DimersPoor (Pyrophoric, harsh)
Catalytic Hydrogenation H 2​ , Pd/C, Acidic12–24 h70–85%Defluorination, DimersModerate (Requires pressure)
Copper-Catalyzed Borohydride NaBH 4​ / CuCl 2​ / iPrOH10–30 min62–83%Minimal (Trace oxime)Excellent (Mild, ambient)[2]
References
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46.[Link]

  • Casale, J. F., & Hays, P. A. (2015). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(2-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride in DMSO

Welcome to the technical support and troubleshooting guide for formulating 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride . This guide is designed for researchers, medicinal chemists, and assay developers who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for formulating 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride . This guide is designed for researchers, medicinal chemists, and assay developers who are experiencing incomplete dissolution, gelation, or precipitation when preparing stock solutions of this compound in Dimethyl Sulfoxide (DMSO).

Mechanistic Overview: The "Aprotic Solvent" Problem

Before troubleshooting, it is critical to understand the causality of the solubility issue. 2-(2-fluoro-4-methylphenyl)ethan-1-amine is a primary phenethylamine derivative formulated as a hydrochloride (HCl) salt.

Amine hydrochloride salts possess high crystal lattice energies[1]. DMSO is a polar aprotic solvent. While its highly polarized S=O bond makes it an excellent hydrogen-bond acceptor (efficiently solvating the protonated amine cation), its sterically hindered sulfur atom makes it a very poor hydrogen-bond donor. Consequently, DMSO is highly inefficient at solvating small, charge-dense anions like chloride ( Cl− )[2].

Because DMSO cannot effectively stabilize the dissociated chloride ion, the thermodynamic drive to break the strong ionic bonds of the solid salt is exceptionally low. This intact lattice energy manifests as poor dissolution kinetics, cloudiness, or "oiling out" in 100% anhydrous DMSO[1].

DecisionTree Start Solubility Issue: 2-(2-fluoro-4-methylphenyl)ethan-1-amine HCl in DMSO Q1 Is >1% water tolerated in your downstream assay? Start->Q1 WaterYes Add 1-5% v/v H2O + Gentle Warming Q1->WaterYes Yes Q2 Can the assay tolerate the free base form? Q1->Q2 No BaseYes Perform Free-Basing (Protocol B) Q2->BaseYes Yes BaseNo Optimize Dissolution: Heat & Sonication (Protocol A) Q2->BaseNo No

Decision logic for troubleshooting amine hydrochloride solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: I prepared a 50 mM stock of the compound in anhydrous DMSO, but it remains a cloudy suspension. Why? A1: You have likely exceeded the kinetic dissolution rate or the absolute thermodynamic solubility limit of the salt form in aprotic conditions. Without a protic co-solvent to solvate the chloride anion, the crystal lattice resists breaking[1].

Q2: My downstream in vitro assay strictly limits DMSO to <1% final concentration and cannot tolerate water in the master stock. How do I achieve a clear solution? A2: If you are restricted to 100% anhydrous DMSO, you must supply kinetic energy to overcome the activation barrier for dissolution. We recommend a combination of controlled heating (up to 45°C) and ultrasonic bath sonication (see Protocol A ). Note that DMSO freezes at 18.5°C; ensure your solvent is strictly at room temperature or warmer before attempting dissolution.

Q3: The compound still forms a gel or precipitates after heating and sonication. What is the next step? A3: If physical disruption fails, you must alter the chemical state of the molecule. Converting the hydrochloride salt to its neutral "free base" form eliminates the ionic lattice energy entirely[1]. The resulting lipophilic phenethylamine core exhibits orders-of-magnitude higher solubility in organic solvents like DMSO[3]. Proceed to Protocol B .

Quantitative Comparison: HCl Salt vs. Free Base

To guide your experimental design, the following table summarizes the divergent physicochemical behaviors of the two forms.

Property2-(2-fluoro-4-methylphenyl)ethan-1-amine HCl Salt 2-(2-fluoro-4-methylphenyl)ethan-1-amine Free Base
Physical State (RT) Crystalline solidViscous oil / Low-melting solid
Aqueous Solubility High (>50 mg/mL)Very Low (<1 mg/mL)
DMSO Solubility Low to Moderate (Kinetic bottleneck)Very High (Miscible/Highly soluble)
Volatility & Stability Highly stable, non-volatileProne to oxidation, potentially volatile
Best Use Case Aqueous buffers, in vivo dosingHigh-conc. DMSO stocks, organic synthesis

Experimental Protocols

Protocol A: Temperature-Assisted Dissolution & Sonication

Use this self-validating protocol when the HCl salt form must be maintained and water cannot be added.

  • Weighing: Weigh the desired mass of the HCl salt into a clean, dry glass vial (avoid plastics, as DMSO can leach plasticizers upon heating).

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO.

  • Vortexing: Vortex vigorously for 60 seconds to disperse the macroscopic crystals.

  • Heating: Place the vial in a water bath or dry block set to 40°C – 45°C for 10 minutes. (Caution: Do not exceed 50°C to prevent thermal degradation of the primary amine).

  • Sonication: Transfer the warm vial to an ultrasonic bath. Sonicate for 15 minutes. The cavitation bubbles provide localized energy to shatter the crystal lattice[1].

  • Validation (Tyndall Effect Check): Shine a laser pointer through the vial in a dark room. If you see a solid beam of light scattering through the liquid (Tyndall effect), micro-particulates are still present. Repeat steps 4-5 until the laser passes through cleanly, confirming a true thermodynamic solution.

Protocol B: Free-Basing via Liquid-Liquid Extraction (LLE)

Use this protocol to convert the HCl salt to the highly DMSO-soluble free base[1].

FreeBasing Step1 Dissolve HCl Salt in H2O Step2 Add 1M NaOH (Adjust pH > 10) Step1->Step2 Step3 Extract with DCM (Collect Organic Phase) Step2->Step3 Step4 Dry over Na2SO4 & Evaporate Step3->Step4 Step5 Resuspend Free Base in Anhydrous DMSO Step4->Step5

Step-by-step liquid-liquid extraction workflow for free-basing amine salts.

  • Aqueous Dissolution: Dissolve the HCl salt in a minimum volume of deionized water (e.g., 100 mg in 2 mL H₂O).

  • Alkalinization: Dropwise, add 1M NaOH while stirring.

  • Validation (pH Check): Touch a glass rod to the solution and spot it on pH paper. Ensure the pH is strictly >10. The solution will turn cloudy as the water-insoluble free base precipitates out[3].

  • Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Shake vigorously in a separatory funnel or vortex in a sealed tube.

  • Phase Separation Validation: Allow the layers to separate. The organic layer (bottom for DCM, top for EtOAc) should be clear, containing the free base.

  • Drying: Collect the organic layer. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to absorb residual water until the drying agent flows freely.

  • Evaporation: Filter off the drying agent and evaporate the organic solvent under a gentle stream of nitrogen or via rotary evaporation.

  • Resuspension: The resulting residue (free base) will now dissolve instantly and completely in anhydrous DMSO at very high concentrations.

References

  • Salt formation to improve drug solubility Advanced Drug Delivery Reviews (via USPTO)[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 National Institutes of Health (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-(2-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific physicochemical challenges of working with 2-(2-fluoro-4-methylphenyl)ethan-1-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific physicochemical challenges of working with 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride . Substituted phenethylamines are highly valuable in neuropharmacology, particularly in the study of Human Trace Amine-Associated Receptor 1 (TAAR1)[1]. However, they present unique purification hurdles due to the formation of closely related regioisomers, extreme moisture sensitivity, and a tendency to "oil out" during crystallization.

This guide synthesizes field-proven methodologies to ensure your synthesized batches achieve >99% purity, combining rigorous theoretical causality with self-validating experimental protocols.

Quantitative Data & Physicochemical Profile

To troubleshoot effectively, you must first understand the baseline thermodynamic and physical properties of the target molecule.

PropertyValue / CharacteristicClinical & Chemical Significance
Molecular Weight 189.66 g/mol (HCl salt)Required for accurate stoichiometric calculations during salt formation.
pKa (Amine) ~9.83Dictates the pH threshold (pH > 12) required for complete freebasing[2].
Physical State White to off-white crystalline solidIndicates high purity; a yellow/brown oil indicates trapped solvent or water.
Solubility (Salt) Soluble in Water, Methanol, DMSOAllows for aqueous extraction of the salt form[3].
Solubility (Freebase) Soluble in MTBE, DCM, EtherAllows for organic extraction of the deprotonated amine.
Target Receptor TAAR1Key target for substituted phenethylamines in neurological research[1].

Troubleshooting & FAQs

Q1: Why is my synthesized 2-(2-fluoro-4-methylphenyl)ethan-1-amine HCl salt "oiling out" as a syrup instead of forming a crystalline solid? Causality: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the chosen solvent system, or when residual water and excess acid trap the amine in a supersaturated state. Phenethylamine derivatives strongly absorb water and carbon dioxide from ambient air[2]. If your reaction workup utilized aqueous HCl or if unreacted starting materials (like substituted benzaldehydes) are present, the salt will form a hygroscopic syrup. Solution: Do not attempt to force crystallization from a wet syrup. Instead, perform an acid-base extraction to isolate the freebase, dry it thoroughly, and precipitate the salt using anhydrous HCl gas or HCl in diethyl ether (See Protocol 2).

Q2: My HPLC chromatogram shows a closely eluting impurity, capping my purity at ~95%. How do I remove regioisomers like 2-(3-fluoro-4-methylphenyl)ethan-1-amine? Causality: Regioisomeric impurities formed during initial electrophilic aromatic substitution or cross-coupling steps have nearly identical pKa values and polarities to your target molecule. Standard acid-base extractions cannot separate them because they partition into solvents identically. Solution: You must exploit slight differences in crystal lattice packing. Anhydrous recrystallization from isopropanol (IPA) with a very slow cooling ramp (-20 °C overnight) is the first line of defense. If the regioisomer persists above 2%, you must use Preparative HPLC with a reversed-phase C18 column and a shallow gradient of Acetonitrile/Water (0.1% TFA).

Q3: How do I recover the freebase from a heavily contaminated HCl salt batch to clear out neutral impurities? Causality: The HCl salt is highly soluble in water but insoluble in non-polar organics. By raising the pH of an aqueous solution > 12 using NaOH, the ammonium cation is deprotonated back to the neutral freebase. This neutral molecule readily partitions into an organic layer (like MTBE), leaving polar impurities and inorganic salts trapped in the aqueous waste[3]. Solution: Follow the "Freebasing and Neutral Impurity Clearance" protocol detailed below.

Purification Logic & Workflow

Purification Crude Crude 2-(2-Fluoro-4-methylphenyl) ethan-1-amine HCl Assess Impurity Profiling (HPLC/NMR) Crude->Assess NeutralImp Neutral/Acidic Impurities >1%? Assess->NeutralImp AB_Extract Acid-Base Extraction (Freebasing) NeutralImp->AB_Extract Yes RegioImp Regioisomers Present? NeutralImp->RegioImp No AB_Extract->RegioImp PrepHPLC Preparative HPLC (C18, 0.1% TFA) RegioImp->PrepHPLC Yes (>2%) Recryst Anhydrous Recrystallization (IPA / Et2O) RegioImp->Recryst No / Minor Pure Purified HCl Salt (>99% Purity) PrepHPLC->Pure Recryst->Pure

Logical workflow for purifying 2-(2-fluoro-4-methylphenyl)ethan-1-amine HCl.

Experimental Protocols

Protocol 1: Freebasing and Neutral Impurity Clearance (Acid-Base Extraction)

Purpose: Removes neutral and acidic impurities (e.g., unreacted starting materials) by exploiting the pH-dependent solubility of the amine.

  • Dissolution: Dissolve 10 g of crude 2-(2-fluoro-4-methylphenyl)ethan-1-amine HCl in 50 mL of deionized water in a separatory funnel.

  • Basification: Slowly add 1M NaOH dropwise under continuous agitation until the aqueous phase reaches pH > 12.

    • Causality: The pKa of phenethylamine derivatives is ~9.83[2]; exceeding pH 12 ensures >99% deprotonation into the lipophilic freebase.

  • Extraction: Add 50 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Agitate vigorously and allow phase separation. Extract the aqueous layer twice more with 25 mL MTBE.

  • Washing & Drying: Combine the organic layers and wash with 20 mL of saturated brine. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Self-Validation Check: Spot the aqueous and organic layers on a silica TLC plate and stain with Ninhydrin. A dark purple spot in the organic layer confirms successful freebase extraction; the aqueous layer should show no amine presence.

  • Concentration: Filter off the drying agent and concentrate the freebase under reduced pressure (keep the water bath <30 °C to prevent thermal degradation).

Protocol 2: Anhydrous HCl Salt Formation & Recrystallization

Purpose: Converts the purified freebase back to a stable, highly pure crystalline hydrochloride salt while rejecting trace regioisomers[3].

  • Solvation: Dissolve the isolated freebase in a minimal volume of anhydrous Isopropanol (IPA) (approx. 3-5 mL per gram of freebase).

  • Cooling: Chill the solution to 0 °C in an ice bath.

  • Salt Formation: Dropwise add a stoichiometric equivalent of 2M HCl in diethyl ether.

    • Causality: Using anhydrous HCl in ether prevents the introduction of water, which causes phenethylamine salts to oil out or become hygroscopic syrups[3].

  • Crystallization: Stir for 10 minutes, then add cold anhydrous diethyl ether as an anti-solvent until slight turbidity persists. Store at -20 °C for 12 hours to allow complete, slow lattice formation.

  • Self-Validation Check: The formation of a white, free-flowing crystalline powder that does not clump upon ambient air exposure confirms the successful exclusion of water and impurities.

  • Isolation: Vacuum filter the crystals on a glass frit, wash with 10 mL of ice-cold diethyl ether, and dry under high vacuum for 4 hours.

References

  • Title: An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylethylamine Hydrochloride (CAS 156-28-5) Source: Benchchem URL: 3

  • Title: Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 Source: PMC (National Institutes of Health) URL: 1

  • Title: Phenethylamine Source: Wikipedia URL: 2

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride

Welcome to the technical support center for the synthesis of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and frequently asked questions to help you achieve a high-purity final product.

I. Troubleshooting Guide: Isolating and Eliminating Impurities

This section provides a structured approach to identifying and resolving specific impurity-related issues that may arise during the synthesis of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride.

Question 1: My final product shows a significant peak corresponding to the starting material, 2-fluoro-4-methylphenylacetonitrile, in my HPLC analysis. What is causing this, and how can I improve the conversion?

Answer:

The presence of unreacted 2-fluoro-4-methylphenylacetonitrile indicates an incomplete reduction of the nitrile group to the primary amine. This can be attributed to several factors related to the reduction step, which is a critical transformation in this synthesis.

Potential Causes and Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial. Ensure you are using a sufficient excess of the reducing agent (e.g., Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)). A molar ratio of at least 1.5 to 2 equivalents of the hydride source to the nitrile is often recommended to drive the reaction to completion.

  • Inactive Reducing Agent: Hydride reducing agents are sensitive to moisture and can degrade over time. Use a fresh, properly stored batch of the reducing agent. It is good practice to titrate the hydride solution before use to determine its exact molarity.

  • Reaction Temperature and Time: The reduction of nitriles typically requires elevated temperatures to proceed at a reasonable rate. If the reaction temperature is too low or the reaction time is too short, the conversion will be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid in-process HPLC check to determine the optimal reaction time.

  • Solvent Purity: The presence of water or other protic impurities in the reaction solvent (e.g., tetrahydrofuran (THF) or diethyl ether) will quench the hydride reducing agent, reducing its effective concentration. Ensure that your solvents are rigorously dried before use.

Workflow for Optimizing the Reduction Step:

Caption: Optimizing Nitrile Reduction.

Question 2: I am observing a significant impurity with a mass corresponding to the N-acetylated or formylated derivative of the target amine. What is the source of this impurity, and how can I prevent its formation?

Answer:

The formation of N-acylated or N-formylated impurities often occurs during the work-up or purification stages, particularly if solvents like ethyl acetate or dimethylformamide (DMF) are used at elevated temperatures or under certain pH conditions.

Mechanism of Formation:

  • N-Acetylation: Ethyl acetate can act as an acetylating agent, especially in the presence of a base or at elevated temperatures during solvent evaporation. The primary amine product can nucleophilically attack the carbonyl carbon of ethyl acetate.

  • N-Formylation: If DMF is used as a solvent and is not of high purity, it can contain formic acid as a degradation product. This can lead to the formylation of the primary amine.

Preventative Measures:

  • Solvent Selection for Work-up and Purification: Avoid using ethyl acetate for extractions if the product is a primary amine, especially if heating is required for solvent removal. Consider alternative solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). If ethyl acetate must be used, perform extractions and solvent removal at reduced temperatures.

  • Purification of Solvents: Use high-purity solvents to minimize the presence of reactive impurities.

  • pH Control: During the work-up, maintain the aqueous layer at a basic pH (e.g., pH > 10) to keep the amine in its free base form, which is less prone to certain side reactions than the ammonium salt.

Question 3: My final product, the hydrochloride salt, is discolored (yellow or brown). What are the likely causes, and how can I obtain a white crystalline solid?

Answer:

Discoloration in the final product is often due to the presence of trace impurities, which can be chromophoric (light-absorbing).

Common Causes and Remediation Strategies:

  • Oxidation Products: Primary amines can be susceptible to air oxidation, leading to colored byproducts.

    • Solution: Perform the final steps of the synthesis, including the salt formation and isolation, under an inert atmosphere (e.g., nitrogen or argon).

  • Residual Catalysts or Reagents: Trace amounts of transition metal catalysts (if used in preceding steps) or colored organic byproducts can be carried through to the final product.

    • Solution: Incorporate a purification step for the free base before salt formation. Column chromatography over silica gel is often effective. A charcoal treatment of the free base solution can also help remove colored impurities.

  • Improper Crystallization Conditions: Rapid crystallization or the use of an unsuitable solvent can trap impurities within the crystal lattice.

    • Solution: Optimize the crystallization procedure for the hydrochloride salt. A slow cooling rate and the use of an appropriate solvent system (e.g., isopropanol/diethyl ether, ethanol/hexane) can significantly improve the purity and color of the final product.

Protocol for Decolorization and Recrystallization:

  • Dissolve the crude 2-(2-fluoro-4-methylphenyl)ethan-1-amine free base in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of activated charcoal (approximately 1-2% w/w) and stir for 15-30 minutes at room temperature.

  • Filter the mixture through a pad of celite to remove the charcoal.

  • To the filtrate, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) until precipitation is complete.

  • Allow the salt to crystallize, preferably by slow cooling to 0-5 °C.

  • Collect the crystals by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis and purification of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride.

Question 4: What are the most common synthetic routes to 2-(2-fluoro-4-methylphenyl)ethan-1-amine, and what are the typical impurity profiles for each?

Answer:

Two common synthetic routes are the reduction of 2-(2-fluoro-4-methylphenyl)acetonitrile and the reductive amination of 2-fluoro-4-methylphenylacetaldehyde.

Synthetic RouteKey ReagentsCommon Impurities
Nitrile Reduction LiAlH₄, BH₃-THFUnreacted nitrile, over-reduced byproducts
Reductive Amination NH₃ or NH₄OAc, NaBH₃CN, NaBH(OAc)₃, H₂/CatalystImine intermediate, secondary amine byproduct

Reductive Amination Considerations:

Reductive amination is a widely used method for amine synthesis.[1][2] However, the formation of secondary amines through over-alkylation can be a significant issue, especially when synthesizing primary amines.[3][4] To minimize this, a large excess of the ammonia source is typically used.[5]

Question 5: What are the best analytical techniques for identifying and quantifying impurities in the final product?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used. UV detection is suitable for aromatic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and can be used to analyze the free base form of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation of the final product and can also be used to identify and quantify major impurities if their signals are resolved from the main component.

Question 6: What are the critical parameters to control during the hydrochloride salt formation to ensure high purity and yield?

Answer:

The formation of the hydrochloride salt is a crucial final step that can also serve as a purification method.

Critical Parameters:

  • Purity of the Free Base: The purity of the starting free base directly impacts the purity of the final salt. It is often beneficial to purify the free base by distillation or column chromatography before salt formation.

  • Stoichiometry of HCl: The addition of a slight excess of HCl is generally recommended to ensure complete protonation of the amine. However, a large excess can lead to the precipitation of an oily product or difficulties in isolation. Careful, slow addition of the HCl solution is key.

  • Solvent System: The choice of solvent is critical for obtaining a crystalline product. The solvent should be one in which the free base is soluble, but the hydrochloride salt is sparingly soluble. Common choices include isopropanol, ethanol, or diethyl ether. An anti-solvent is often used to induce crystallization.

  • Temperature: Crystallization should be performed with slow cooling to promote the formation of well-defined crystals and exclude impurities. A final cooling step at 0-5 °C is often employed to maximize the yield.

General Workflow for HCl Salt Formation:

Caption: HCl Salt Formation Workflow.

References

  • Wikipedia. Reductive amination. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.
  • ResearchGate. Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. [Link]

  • Belal, F., Sharaf El-Din, M. K., El-Yazbi, F. A., & El-Walily, A. F. M. (2017). Analytical methods for the determination of some selected 4-quinolone antibacterials. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-13. [Link]

  • Al-Ghamdi, A. F., & Al-Otaibi, L. S. (2018). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole. Journal of AOAC International, 101(5), 1469–1476. [Link]

  • Reaction Chemistry & Engineering. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. [Link]

  • Analytical Methods. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. [Link]

  • Darwish, I. A., Abdel-Wadood, H. M., & Abdel-Fattah, L. E. (2013). Highly Sensitive Spectrofluorimetric Method for Determination of Certain Aminoglycosides in Pharmaceutical Formulations and Human Plasma. Journal of the Brazilian Chemical Society, 24(11), 1779-1786. [Link]

  • Ghosh, A., & Sanyal, S. K. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • NextSDS. 2-fluoro-1-(2-methylphenyl)ethan-1-amine hydrochloride — Chemical Substance Information. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). ACS Omega. [Link]

  • Google Patents. WO2008155777A2 - Process for preparing efletrizine.
  • Griebel, G., Simiand, J., Steinberg, R., Jung, M., Gulla, D., Neliat, G., ... & Soubrié, P. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. Journal of Pharmacology and Experimental Therapeutics, 301(1), 333–345. [Link]

Sources

Troubleshooting

optimizing reaction conditions for 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance for optimizing the synthesis of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance for optimizing the synthesis of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride. Authored from the perspective of a Senior Application Scientist, this guide combines theoretical principles with practical, field-proven insights to address common challenges encountered during synthesis.

Introduction: Navigating the Synthesis of a Key Phenylethylamine Intermediate

2-(2-Fluoro-4-methylphenyl)ethan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1][2] However, its synthesis, like that of many substituted phenylethylamines, presents specific challenges that can impact yield, purity, and scalability. The presence of the fluoro-substituent can influence the electronic properties of the aromatic ring and the reactivity of adjacent functional groups, requiring careful optimization of reaction conditions.[3]

This guide focuses primarily on the most prevalent and versatile synthetic route—reductive amination—while also considering the nitrile reduction pathway. We will dissect common experimental issues, provide robust troubleshooting strategies, and offer detailed protocols to ensure a successful and reproducible synthesis.

Frequently Asked Questions (FAQs): Synthetic Strategy Selection

Q1: What are the primary synthetic routes for preparing 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride?

There are two principal and highly effective methods for synthesizing this target molecule:

  • Reductive Amination: This is a one-pot reaction starting from 2-(2-fluoro-4-methylphenyl)acetaldehyde, an ammonia source, and a selective reducing agent. It is often favored for its operational simplicity and the wide availability of reagents.[4][5]

  • Reduction of a Nitrile: This route involves the chemical reduction of 2-(2-fluoro-4-methylphenyl)acetonitrile.[6] This method is also highly effective, though it often requires more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure.

Q2: Which synthetic route is generally recommended?

For most lab-scale and process development applications, reductive amination is the preferred route . The primary reasons are:

  • Milder Conditions: The use of selective reducing agents like sodium triacetoxyborohydride (STAB) allows the reaction to proceed under mild conditions, which helps to minimize side reactions.[5][7]

  • Safety and Handling: STAB is more stable and easier to handle compared to pyrophoric reagents like LiAlH₄. Catalytic hydrogenation, while green, can sometimes be complicated by catalyst poisoning from the amine product.[8]

  • One-Pot Efficiency: The ability to combine the carbonyl compound, amine source, and reducing agent in a single reaction vessel streamlines the workflow and reduces processing time.[4]

The nitrile reduction pathway remains an excellent alternative, particularly if the starting nitrile is more readily available or cost-effective than the corresponding aldehyde.

Troubleshooting Guide: Reductive Amination Pathway

This section addresses the most common issues encountered during the reductive amination synthesis of 2-(2-fluoro-4-methylphenyl)ethan-1-amine.

dot

Caption: Reductive amination workflow and key optimization points.

Issue 1: Low or No Conversion of the Starting Aldehyde

  • Potential Cause: Inefficient formation of the imine/iminium ion intermediate. This is often the rate-limiting step. The equilibrium may not favor the imine, or the reaction kinetics may be slow.

  • Troubleshooting & Optimization:

    • Acid Catalysis: The formation of the imine is catalyzed by acid. Introduce a catalytic amount (e.g., 5 mol%) of a weak acid like acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5]

    • Dehydrating Agents: Imine formation is a condensation reaction that releases water. The presence of water can push the equilibrium back towards the starting materials. Adding a dehydrating agent like titanium(IV) isopropoxide (Ti(OiPr)₄) or anhydrous magnesium sulfate (MgSO₄) can drive the reaction forward by sequestering water. Ti(OiPr)₄ is particularly effective as it also acts as a Lewis acid to activate the aldehyde.[9][10]

    • Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) before adding the reducing agent can accelerate imine formation. However, be cautious, as excessive heat can promote side reactions.

Issue 2: Significant Formation of a Secondary Amine Byproduct

  • Potential Cause: Over-alkylation. The desired primary amine product is often more nucleophilic than the ammonia source used. It can, therefore, react with a second molecule of the aldehyde to form a new imine, which is then reduced to a secondary amine.[7]

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or a saturated solution of ammonia in methanol). This statistically favors the reaction of the aldehyde with the ammonia source over the newly formed primary amine.[7]

    • Stepwise Procedure: A more controlled approach involves a two-step, one-pot sequence. First, allow the aldehyde and ammonia source to react fully to form the imine (monitor by TLC or LC-MS). Once imine formation is complete, then add the reducing agent. This decouples imine formation from reduction and minimizes the opportunity for the product amine to react further.[7]

    • Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (STAB). Its steric bulk and moderate reactivity often favor the reduction of the less-hindered iminium ion formed from ammonia over the secondary iminium ion.[7]

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Potential Cause: Inactive reducing agent or suboptimal pH.

  • Troubleshooting & Optimization:

    • Reagent Quality: Borohydride reagents can degrade upon exposure to moisture. Use a freshly opened bottle of the reducing agent or a batch that has been stored properly in a desiccator.

    • pH Management: The pH of the reaction is critical. While acidic conditions favor imine formation, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. Conversely, strongly basic conditions can inhibit the reaction. For reagents like sodium cyanoborohydride, a slightly acidic pH is required for optimal reactivity.[10] Using a buffer system or an ammonium salt like ammonium acetate can help maintain a suitable pH range.

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Troubleshooting_Decision_Tree Start Analyze Reaction Mixture (TLC/LCMS) CheckSM Is starting aldehyde consumed? Start->CheckSM CheckProduct Is desired primary amine the major product? CheckSM->CheckProduct Yes Sol_Imine Problem: Inefficient Imine Formation Solutions: - Add catalytic acid (AcOH) - Use dehydrating agent (Ti(OiPr)₄) - Increase temperature moderately CheckSM->Sol_Imine No Sol_OverAlkylation Problem: Over-Alkylation Solutions: - Increase excess of NH₃ source - Use stepwise procedure - Check reducing agent choice CheckProduct->Sol_OverAlkylation No (Secondary amine observed) Sol_Workup Problem: Low Isolated Yield Solutions: - Optimize pH during extraction - Ensure complete salt formation - Check for product volatility CheckProduct->Sol_Workup No (Other/unknown byproducts) Success Reaction Successful Proceed to Purification CheckProduct->Success Yes

Caption: Troubleshooting decision tree for reductive amination.

Optimized Reaction Conditions & Parameters

The following table summarizes recommended starting points and considerations for key parameters in the reductive amination synthesis.

ParameterRecommended ConditionsRationale & Key ConsiderationsPotential Pitfalls
Starting Material 2-(2-fluoro-4-methylphenyl)acetaldehydeThe aldehyde is generally more reactive than the corresponding ketone. Ensure high purity to avoid side reactions.Aldehydes can be prone to oxidation or polymerization upon storage. Use fresh or properly stored material.
Amine Source Ammonium Acetate (NH₄OAc) or 7N NH₃ in MethanolAmmonium acetate acts as both the ammonia source and a buffer. Ammonia in methanol is also highly effective. Use a 5-10 fold molar excess.Aqueous ammonia can introduce excess water, hindering imine formation.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for imines/iminiums over aldehydes.[5] Safer to handle than NaBH₃CN. Use 1.2-1.5 equivalents.Can be slow with sterically hindered substrates. Ensure it is added portion-wise to control any exotherm.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents and facilitate easy workup. THF is also a viable option.Protic solvents like methanol can react with the reducing agent, though they are sometimes used successfully.[10]
Catalyst Acetic Acid (AcOH)A catalytic amount (1-5 mol%) accelerates the rate-limiting imine formation step.Excess acid can protonate the amine starting material, rendering it non-nucleophilic.
Temperature Room Temperature (20-25 °C)Balances reaction rate with selectivity. Gentle heating (to ~40 °C) can be used to accelerate imine formation before adding the reductant.High temperatures can lead to byproduct formation and decomposition of the aldehyde.
Workup Quench with sat. NaHCO₃, extract with organic solventNeutralizes the acid catalyst and removes water-soluble byproducts. The free amine product is extracted into the organic layer.Incomplete neutralization can lead to loss of product as the amine salt in the aqueous layer.
Purification Conversion to HCl saltThe free amine is often an oil. Conversion to the hydrochloride salt with HCl in a non-polar solvent (e.g., ether, isopropanol) facilitates isolation as a stable, crystalline solid.[11]Addition of excess HCl or use of a wet solvent can lead to an oily or hygroscopic product.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is recommended for its reliability, mild conditions, and high yield.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(2-fluoro-4-methylphenyl)acetaldehyde (1.0 eq) and ammonium acetate (5.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a starting material concentration of approximately 0.2 M.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS if desired.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine, typically as an oil.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride as a solid.

Protocol 2: Nitrile Reduction using Lithium Aluminum Hydride

This protocol is a powerful alternative if starting from the corresponding nitrile.

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 2-(2-fluoro-4-methylphenyl)acetonitrile[6] (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting nitrile.

  • Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: A granular precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified and converted to its hydrochloride salt as described in Protocol 1 (Steps 9-10).

References

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Sources

Optimization

aqueous stability of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride over time

Welcome to the Technical Support and Troubleshooting Center for 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride . As a highly specific fluorinated phenethylamine derivative, this compound presents unique physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride .

As a highly specific fluorinated phenethylamine derivative, this compound presents unique physicochemical behaviors in aqueous environments. The presence of the ortho-fluorine and para-methyl groups on the aromatic ring alters its electron density, while the hydrochloride salt form dictates its solubility and pH-dependent stability.

This guide is engineered for researchers and drug development professionals to ensure maximum scientific integrity, reproducible workflows, and optimal compound stability during long-term experimental use.

Physicochemical Overview & Causality of Stability

Phenethylamine hydrochlorides are generally highly soluble and stable in water because the primary amine is protonated at physiological and acidic pH levels (the pKa of the parent phenethylamine is approximately 9.83)[1]. Protonation acts as a thermodynamic shield, preventing the nitrogen lone pair from participating in rapid N-oxidation[2].

However, the specific substitutions on 2-(2-fluoro-4-methylphenyl)ethan-1-amine introduce nuanced stability dynamics:

  • The ortho-Fluorine Effect: Fluorine exerts an inductive electron-withdrawing effect, which slightly increases the oxidation potential of the ring. Furthermore, computational studies on ortho-fluorinated phenethylamines demonstrate that the fluorine atom participates in intramolecular noncovalent interactions (such as C–H···F and N–H···F hydrogen bonding) with the ethylamine side chain and surrounding water molecules, locking the molecule into specific stable gauche conformers in aqueous clusters[3].

  • The para-Methyl Effect: The methyl group is electron-donating via hyperconjugation. This slightly counteracts the fluorine's inductive pull, making the aromatic ring marginally more susceptible to photolytic or electrophilic degradation over time compared to unsubstituted analogs.

Quantitative Aqueous Stability Data

The following table synthesizes the expected stability of 2-(2-fluoro-4-methylphenyl)ethan-1-amine HCl in aqueous solutions under various storage conditions. Note: Degradation is defined as >2% loss of the parent compound via HPLC-UV analysis.

Storage ConditionpH LevelSolvent MatrixExpected Stability (Shelf-Life)Primary Degradation Mechanism
-20°C (Frozen) 4.0 - 6.0Ultrapure H₂O> 24 MonthsNone (Kinetically frozen)
2-8°C (Refrigerated) 4.0 - 6.0Ultrapure H₂O6 - 12 MonthsSlow microbial / Trace oxidation
25°C (Room Temp, Dark) 7.4 (PBS)Buffered H₂O2 - 4 WeeksN-oxidation (Trace free base)
25°C (Room Temp, Light) 7.4 (PBS)Buffered H₂O< 1 WeekPhotolysis & Oxidation
37°C (Incubator) > 9.0Basic Buffer< 48 HoursRapid N-oxidation / Deprotonation

Troubleshooting Guides & FAQs

Q1: My aqueous stock solution turned slightly yellow after a week on the benchtop. What happened, and can I still use it?

Probable Cause: Yellowing is a classic visual indicator of oxidative degradation[4]. Because the solution was left at room temperature and likely exposed to ambient light, trace amounts of the unprotonated free base (which exists in equilibrium, even at neutral pH) underwent N-oxidation[5]. Additionally, the para-methyl substituted aromatic ring may have undergone mild photolysis. Causality & Solution: Discard the compromised solution. Oxidation alters the pharmacological profile and introduces impurities that will invalidate your assays. To prevent this, always store working aliquots in amber glass vials at 2-8°C, and blanket the headspace with an inert gas (Argon or Nitrogen) if long-term storage is required.

Q2: When I dissolve the hydrochloride salt in unbuffered water, the pH drops significantly. Is this normal?

Probable Cause: Yes, this is a self-validating property of the compound. Causality & Solution: As a hydrochloride salt of a weak base, dissolving it in unbuffered water releases protons (H⁺) due to mild hydrolysis, driving the pH down (typically to pH 4.0–5.5 depending on concentration)[6]. This acidic environment is actually protective against oxidation. If your downstream biological assay is pH-sensitive, do not adjust the pH of the stock solution. Instead, dilute the acidic stock directly into a strongly buffered assay medium (e.g., 1X PBS or HEPES) immediately prior to the experiment.

Q3: I am seeing precipitation when I freeze-thaw my 100 mM stock solution in 1X PBS. How do I fix this?

Probable Cause: The "Salting Out" effect and common-ion effect. Causality & Solution: While the compound is highly soluble in pure water, 1X PBS contains high concentrations of chloride ions (137 mM NaCl). According to Le Chatelier's principle, the excess chloride drives the equilibrium toward the solid hydrochloride salt, reducing its solubility at low temperatures.

  • Fix: Prepare your highly concentrated stock solutions (e.g., 50–100 mM) in sterile, ultrapure water (ddH₂O) rather than PBS. Dilute into PBS only at your final working concentrations (e.g., <1 mM) where the common-ion effect is negligible.

Experimental Protocols: Self-Validating Workflows

Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions (10 mM)

This protocol ensures maximum stability by controlling pH, light, and microbial factors.

  • Weighing: Accurately weigh 23.3 mg of 2-(2-fluoro-4-methylphenyl)ethan-1-amine HCl (MW ≈ 233.7 g/mol ) using an analytical balance.

  • Dissolution: Transfer the powder to a pre-weighed, actinic (amber) glass vial. Add exactly 10.0 mL of sterile, degassed, HPLC-grade water.

  • Validation Check: Vortex for 30 seconds. The solution must be perfectly clear and colorless. Measure the pH of a 10 µL aliquot; it should read between 4.5 and 5.5.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile amber vial. Note: Do not use nylon filters, as they can nonspecifically bind some phenethylamines.

  • Aliquot & Storage: Divide into 500 µL single-use aliquots. Purge the headspace of each tube with Argon gas for 3 seconds before capping tightly. Store at -20°C.

Protocol B: Forced Degradation Assay (Stability Validation)

Use this protocol to establish the specific degradation kinetics of your batch.

  • Prepare three 1 mM aliquots of the compound in 100 mM Potassium Phosphate buffer.

  • Condition 1 (Control): pH 5.0, stored at 4°C in the dark.

  • Condition 2 (Oxidative Stress): pH 9.5, stored at 37°C in the dark.

  • Condition 3 (Photolytic Stress): pH 7.4, exposed to a 254 nm UV lamp at 25°C.

  • Sample 50 µL from each condition at T=0, 24h, 48h, and 72h.

  • Quench the high pH samples with 0.1% TFA and analyze all samples via LC-MS/MS to quantify the parent peak area and identify N-oxide or ring-cleavage degradants.

Mechanistic & Workflow Visualizations

Diagram 1: Chemical Stability & Degradation Pathways

The following diagram illustrates the causality between environmental conditions and the molecular degradation of the compound.

G A 2-(2-fluoro-4-methylphenyl) ethan-1-amine HCl (Stable in Water) B Deprotonation (pH > 9.0) A->B E Photolysis (UV Light) A->E G Protonated Amine (pH < 7.5) Highly Stable A->G Acidic/Neutral Buffer C Free Base Amine (Susceptible) B->C D N-Oxidation (ROS / O2) C->D F Ring Degradation Products E->F

Degradation pathways of 2-(2-fluoro-4-methylphenyl)ethan-1-amine in aqueous environments.

Diagram 2: Troubleshooting Logic Tree

Use this self-validating decision matrix when encountering loss of potency or visual changes in your solutions.

Workflow Start Issue: Solution Discoloration or Loss of Potency CheckPH Check Solution pH Start->CheckPH HighPH pH > 8.0 (Free base forms) CheckPH->HighPH LowPH pH < 7.5 (Protonated) CheckPH->LowPH FixPH Action: Buffer to pH 4-6 HighPH->FixPH Light Check Light Exposure LowPH->Light UVExp Exposed to ambient UV Light->UVExp Dark Stored in Amber/Dark Light->Dark FixLight Action: Use Amber Vials UVExp->FixLight Microbe Check Sterility Dark->Microbe FixMicrobe Action: 0.22µm Filter Sterilize Microbe->FixMicrobe

Troubleshooting logic tree for aqueous stability issues.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1001, Phenethylamine." PubChem.[Link]

  • Wikipedia Contributors. "Phenethylamine - Chemistry and Physical Properties." Wikipedia, The Free Encyclopedia.[Link]

  • Rahimi, R., et al. (2022). "Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine." Journal of the American Chemical Society, 144(18), 8337-8346.[Link]

  • Biochemistry Journal. (2001). "Oxidation of Phenethylamine Derivatives by Cytochrome P450 2D6: The Issue of Substrate Protonation in Binding and Catalysis." ACS Publications.[Link]

Sources

Troubleshooting

troubleshooting crystallization of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Welcome to the Technical Support Center for the isolation and purification of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Crystallization of low-molecular-weight phenethylamine derivatives frequently suffers from thermodynamic and kinetic bottlenecks—most notably liquid-liquid phase separation (LLPS), uncontrolled primary nucleation, and hygroscopicity. This guide provides the mechanistic causality behind these failures and establishes self-validating protocols to ensure scalable, high-purity API recovery.

Part 1: Diagnostic Workflow

Before adjusting your parameters, use the logical workflow below to identify the thermodynamic or kinetic failure point in your current crystallization process.

TroubleshootingFlow Start Crystallization Issue LLPS Oiling out (LLPS)? Start->LLPS FixLLPS 1. Dilute solution 2. Add seeds LLPS->FixLLPS Yes Sticky Sticky/Hygroscopic? LLPS->Sticky No Success High-Purity API FixLLPS->Success FixSticky 1. N2 blanket 2. Anhydrous solvent Sticky->FixSticky Yes LowYield Low Yield? Sticky->LowYield No FixSticky->Success FixYield 1. Optimize cooling 2. Add anti-solvent LowYield->FixYield Yes LowYield->Success No FixYield->Success

Logical diagnostic workflow for resolving crystallization issues.

Part 2: Troubleshooting Guides & FAQs

Q1: My crystallization mixture is turning into a cloudy emulsion and forming a viscous layer at the bottom instead of crystals. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), colloquially known in the pharmaceutical industry as "oiling out"[1]. This occurs when the supersaturated solution separates into a solute-rich liquid phase and a solute-lean continuous phase before solid nucleation can occur. Phenethylamine hydrochlorides are particularly prone to this due to their relatively low melting points and high solubility in polar organic solvents[2]. If the oil droplets eventually crystallize, they form "desert rose" agglomerates that entrap impurities and ruin filtration kinetics.

  • Causality & Fix: Oiling out is thermodynamically driven by high initial supersaturation where the operating temperature intersects the liquid-liquid coexistence curve (spinodal decomposition)[3]. To fix this, you must bypass the LLPS region.

    • Lower the initial concentration: Dilute the system so the cooling trajectory stays within the metastable zone and avoids the miscibility gap.

    • Implement Seeding: Introduce high-quality seed crystals (1-3 wt%) at a temperature just above the cloud point. Seeding provides a surface for heterogeneous nucleation, effectively bypassing the energy barrier that leads to LLPS.

Q2: I am using reactive crystallization (adding HCl to the free base). The yield is highly variable, and the product is often a sticky paste. How can I control this? A: Reactive crystallization of amine hydrochlorides involves an exothermic salt-formation step that rapidly generates massive supersaturation[4]. If the HCl addition is too fast, localized supersaturation spikes cause uncontrolled primary nucleation. This leads to fine, sticky crystals with massive surface areas that readily absorb atmospheric moisture. Furthermore, using aqueous HCl introduces water, which can lead to hydrate formation or partial dissolution of the highly water-soluble salt[5].

  • Causality & Fix:

    • Use Anhydrous Reagents: Switch to an anhydrous acid source (e.g., 5-6 N HCl in 2-propanol or dioxane).

    • Control the Kinetics: Implement a slow, dropwise addition of the acid over 1-2 hours while maintaining the reactor temperature (e.g., 40-45°C) to allow controlled crystal growth rather than crash precipitation[6].

Q3: How do I optimize the anti-solvent addition to maximize yield without crashing out impurities? A: Anti-solvent crystallization relies on reducing the solubility of the API by adding a miscible solvent in which the API is insoluble (e.g., adding heptane to an isopropanol solution). If added linearly or too quickly, the local supersaturation exceeds the metastable limit, causing rapid nucleation of both the target amine hydrochloride and structurally similar impurities[7].

  • Causality & Fix: Use a non-linear (convex) anti-solvent addition profile. Add the anti-solvent very slowly initially to induce nucleation and gentle growth, then increase the addition rate once a sufficient crystal bed has formed to consume the supersaturation[8].

Part 3: Standard Operating Protocols

To ensure reproducibility, the following protocol utilizes a self-validating reactive crystallization and anti-solvent workflow.

ReactiveCryst FreeBase Amine Free Base Dissolution Dissolve in IPA (45°C) FreeBase->Dissolution AcidAddition Dropwise HCl in IPA Dissolution->AcidAddition Nucleation Primary Nucleation AcidAddition->Nucleation Cooling Cool to 5°C (0.2°C/min) Nucleation->Cooling AntiSolvent Add Heptane Cooling->AntiSolvent Filtration Filter & Wash AntiSolvent->Filtration

Step-by-step reactive crystallization and anti-solvent isolation workflow.

Protocol: Controlled Reactive Crystallization & Anti-Solvent Isolation

Objective: Convert 2-(2-fluoro-4-methylphenyl)ethan-1-amine free base to the HCl salt with >98% yield and >99.5% purity, strictly avoiding LLPS.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the free base in 5 volumes (v/w) of anhydrous 2-propanol (IPA) at 45°C under a continuous nitrogen blanket.

    • Self-Validation Check: The solution must be completely clear. If turbid, filter through a 0.45 µm PTFE membrane to remove particulate impurities that could act as unwanted nucleation sites.

  • Reactive Salt Formation: Using a programmable dosing pump, slowly charge 1.05 equivalents of anhydrous HCl (5M in IPA) over 60 minutes. Maintain the internal reactor temperature at 45°C ± 2°C.

    • Causality: Slow addition disperses the exothermic heat of neutralization and prevents localized supersaturation spikes.

  • Seeding: Once 50% of the acid is added, introduce 1 wt% of milled seed crystals of the desired polymorph.

  • Ostwald Ripening (Aging): Hold the suspension at 45°C for 60 minutes.

    • Causality: This hold time allows smaller, kinetically favored fines to dissolve and redeposit onto the larger, thermodynamically stable seed crystals.

  • Controlled Cooling: Cool the reactor to 5°C at a linear rate of 0.2°C/min.

  • Anti-Solvent Addition: To maximize yield, add 5 volumes of anhydrous n-heptane over 2 hours at 5°C using a convex addition curve (slow initial addition, faster terminal addition).

  • Filtration & Washing: Filter the resulting slurry under nitrogen. Wash the filter cake with 2 volumes of pre-chilled (0°C) IPA/heptane (1:1 v/v).

  • Drying: Dry the solid under vacuum (<50 mbar) at 40°C for 12 hours to yield the free-flowing hydrochloride salt.

Part 4: Quantitative Data & System Parameters

The table below summarizes the critical process parameters (CPPs) and their thermodynamic/kinetic roles in the crystallization of phenethylamine hydrochlorides.

Parameter / SystemRole in CrystallizationThermodynamic / Kinetic EffectTroubleshooting Indicator
2-Propanol (IPA) Primary SolventProvides high solubility for the free base and moderate solubility for the HCl salt.If yield is low before anti-solvent addition, the IPA volume ratio is too high.
n-Heptane Anti-SolventDrastically lowers the chemical potential and solubility of the HCl salt.If added too fast, results in fine, sticky crystals and impurity entrapment.
Cooling Rate Kinetic ControllerGoverns the balance between crystal growth and secondary nucleation.Rates >0.5°C/min often push the system into the LLPS spinodal region.
Seed Loading Nucleation CatalystBypasses the primary nucleation energy barrier.Absence of seeds leads to delayed nucleation, supersaturation buildup, and oiling out.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". mt.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsUlYm9gFTEjcfPU_OwvZ5j3n9RZaYWG4OoHs5n7fClNNQNtpBYZVW1goCgFc77ydw2wPn15Qs8vNo9ffFU4swqNVDdlLuBMOxjZnnwMv_-_QujvRMUicWkGz7GZbU7m1enFm2fowdAVnHiqF6kHUms2YrrJ3jWlg0mg_ug7oUAIz0IccyH9u3ih4JQXHLm7G426c3qeqvNNettzz0RYhwoWgAAnbMHZjMklhc-kebFziRvgfLLNPviL4=]
  • ACS Publications. "Study on the Oiling-out and Crystallization for the Purification of Idebenone". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtHEpxnRkszsyYlZ4-1loTPulQ5gJsjWshOwB2yvJgQ3P2sRiHlbVCKV84QJWLJenH3gVPRVQtyXbpRyMk4gjFNFjn0bFxHtEcEUQHWe52kEM9blUTtr3sqPjgS3USHX7H0O20hg==]
  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation". mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1cVoSGaTgjSEEjejILt0igZej4tF6oRlheL5B-HMHTd00zDfPtUKxKAR8w86FgKifP_yCl9nLbtS-0TjqTYQsO-1bREv1ASQznVP9ttNKFvyvjj-H9zc8VYnhyvxKwAquZOg3]
  • ResearchGate. "Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcOFYzHm8lLbc-FWTEmnmwPUXX3LWzRvjkfX-Dcn-DJFoba5Q4yJD71pb9p5DlXoZ3lPbqv_6XqAtCafJ_KIoCUxroC17Fbdl_MWcQAwY9oivqiivHUchmqHf7LEF5AqvQ6NvMpvz3aMoLv_5iJQIHR8g3_YUKib1GLgI3QYIxz2-ra3vgTnTyNY9jE9BEMlvRkgLM-wOnJt_o9qSR-GwkFPzTzDQ6yVnKUYbDnC-_6i7BX7JG3IB3Ogyvl9AmmNjfSLeE_DZkPpagd-3_yEWUz-lsNw==]
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Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-(2-fluoro-4-methylphenyl)ethan-1-amine Hydrochloride: A Comparative Guide (HILIC vs. RP-HPLC)

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, basic active pharmaceutical ingredients (APIs) and their intermediates. 2-(2-fluoro-4-methylphenyl)ethan-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, basic active pharmaceutical ingredients (APIs) and their intermediates. 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride (CAS: 2680615-76-1)[1] is a prime example. As a fluorinated phenethylamine derivative, its basic primary amine group and hydrochloride salt form present significant challenges for traditional analytical workflows.

This guide objectively compares the performance of traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the assay and purity validation of this compound, strictly adhering to the latest ICH Q2(R2) guidelines[2].

The Mechanistic Challenge: Why Column Chemistry Matters

To design a robust, self-validating analytical method, we must first understand the causality behind column-analyte interactions.

The Failure of Traditional RP-HPLC (C18)

When analyzing phenethylamine derivatives, the basic nitrogen atom is protonated at typical acidic to neutral mobile phase pH levels. In a standard C18 RP-HPLC system, this leads to two critical failures:

  • Poor Retention: The highly polar, charged amine partitions poorly into the hydrophobic C18 stationary phase, leading to early elution near the void volume.

  • Peak Tailing: The positively charged amine undergoes strong secondary ion-exchange interactions with residual, unendcapped silanols on the silica support.

To force retention on a C18 column, analysts often resort to ion-pairing reagents (e.g., sodium octanesulfonate or high concentrations of trifluoroacetic acid). However, these reagents are notorious for contaminating LC-MS systems and causing severe ion suppression[3].

The HILIC Advantage (Optimized Alternative)

HILIC provides an orthogonal, highly efficient solution. By utilizing a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic, water-miscible mobile phase (typically >70% Acetonitrile), HILIC retains polar compounds through a complex mechanism of hydrophilic partitioning into a water-enriched layer on the stationary phase, hydrogen bonding, and electrostatic interactions[4]. For 2-(2-fluoro-4-methylphenyl)ethan-1-amine, HILIC delivers superior retention, sharp symmetrical peaks, and absolute MS compatibility without the need for ion-pairing agents.

Data Presentation: Performance Comparison

The following table summarizes the quantitative validation data, contrasting the traditional RP-HPLC method against the optimized HILIC approach.

ICH Q2(R2) Validation ParameterTraditional RP-HPLC (C18 + Ion-Pairing)Optimized HILIC (Zwitterionic)
Retention Time ( tR​ ) 2.1 min (Near void volume)6.8 min (Excellent retention)
Peak Asymmetry ( Tf​ ) 1.85 (Severe tailing)1.05 (Highly symmetrical)
Theoretical Plates ( N ) < 3,000> 15,000
Linearity ( R2 ) 0.995 (Range: 10-100 µg/mL)0.9998 (Range: 1-150 µg/mL)
Precision (%RSD, n=6) 2.4%0.6%
Accuracy (% Recovery) 92.0% - 96.5%99.2% - 101.5%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL
MS Compatibility Poor (Ion suppression)Excellent (Enhanced desolvation)

Experimental Protocol: HILIC Method Validation Workflow

The following step-by-step methodology is a self-validating system designed to meet ICH Q2(R2) standards[5] for the assay of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride.

A. Chromatographic Conditions
  • Column: Zwitterionic HILIC (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution; 80% Acetonitrile / 20% 10 mM Ammonium Formate buffer (pH 3.0, adjusted with formic acid).

    • Mechanistic Causality: The acidic pH ensures the primary amine remains fully protonated for consistent electrostatic interaction, while the 80% organic content drives the hydrophilic partitioning essential for HILIC retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (or ESI-MS in positive ion mode).

  • Injection Volume: 5 µL.

B. Step-by-Step Validation Procedure
  • System Suitability Testing (SST): Inject the standard solution (50 µg/mL) six times. Ensure %RSD of peak area is ≤ 2.0%, tailing factor ≤ 1.5, and theoretical plates ≥ 5000. This establishes the baseline trustworthiness of the instrument.

  • Specificity & Forced Degradation: Inject a blank (diluent) to ensure no baseline interference. Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolysis. Verify that all degradation products are baseline-resolved from the main API peak.

  • Linearity and Range: Prepare calibration standards at 1%, 25%, 50%, 100%, 120%, and 150% of the target concentration. Plot peak area vs. concentration. Acceptance criteria: R2≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic placebo matrix at three levels (50%, 100%, 150% of target concentration) in triplicate. Causality: Testing across this range guarantees accuracy across all expected sample variations. Acceptance criteria: 98.0% - 102.0% recovery.

  • Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations at 100% concentration on Day 1. Repeat on Day 2 with a different analyst and different HPLC system. Acceptance criteria: %RSD ≤ 2.0%.

  • Robustness: Deliberately vary the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase buffer pH (±0.2 units). Evaluate the impact on SST parameters to ensure the method can withstand routine laboratory variations.

Validation Workflow Visualization

ValidationWorkflow SST System Suitability (Ensure baseline performance) Spec Specificity (Blank & Forced Degradation) SST->Spec Lin Linearity & Range (1% to 150% Target Conc.) Spec->Lin Acc Accuracy (Spike Recovery 50-150%) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Rob Robustness (Vary Flow, Temp, pH) Acc->Rob Prec->Rob Report ICH Q2(R2) Validated Method (Ready for QC/Release) Rob->Report

ICH Q2(R2) Method Validation Workflow for 2-(2-fluoro-4-methylphenyl)ethan-1-amine.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Simultaneous Quantification of Eight Biogenic Amine Compounds by HPLC–Orbitrap Mass Spectrometry Source: ACS Publications URL: [Link]

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Comparative

A Comparative Analysis of 2-(2-fluoro-4-methylphenyl)ethan-1-amine and its Non-Fluorinated Phenethylamine Analogs: A Guide for Researchers

This guide provides a detailed comparison of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride and its non-fluorinated phenethylamine counterparts. It is intended for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride and its non-fluorinated phenethylamine counterparts. It is intended for researchers, scientists, and professionals in drug development. The analysis delves into the structural, pharmacodynamic, and pharmacokinetic differences imparted by strategic fluorination, supported by experimental data from analogous compounds and established principles of medicinal chemistry.

Introduction: The Rationale for Fluorination in Phenethylamine Scaffolds

The phenethylamine backbone is a privileged scaffold in neuroscience research and drug development, forming the basis for a wide array of psychoactive compounds, including stimulants, entactogens, and psychedelics.[1] The pharmacological effects of these molecules are primarily mediated through their interactions with monoamine neurotransmitter systems, including the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1]

In recent decades, the introduction of fluorine into drug candidates has become a key strategy in medicinal chemistry.[2] Fluorination can profoundly alter a molecule's physicochemical and pharmacological properties, often leading to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450).[3] This can block sites of oxidative metabolism, prolonging the compound's half-life.[3]

  • Increased Potency: Fluorine's high electronegativity can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with target proteins.[4]

  • Improved Pharmacokinetics: Changes in lipophilicity and pKa due to fluorination can enhance membrane permeability and oral bioavailability.[4][5]

Structural and Physicochemical Comparison

The introduction of a fluorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring creates a unique electronic and steric profile compared to unsubstituted phenethylamine.

CompoundStructureKey Features
Phenethylamine The parent compound of the phenethylamine class.
4-Methylphenethylamine A simple analog with a methyl group in the para position.
2-(2-fluoro-4-methylphenyl)ethan-1-amine The target compound with both fluoro and methyl substitutions.
  • Fluorine at the 2-position (ortho): The ortho-fluoro substitution introduces a potent electron-withdrawing group via induction. This can lower the pKa of the amine group, potentially affecting its ionization state at physiological pH and its interaction with the monoamine transporters.

  • Methyl at the 4-position (para): The para-methyl group is an electron-donating group that increases lipophilicity. This can enhance the molecule's ability to cross the blood-brain barrier.

The interplay of these two substituents is expected to significantly influence the compound's overall pharmacological profile.

Projected Pharmacodynamic Profile

The primary targets for phenethylamines are the monoamine transporters. Their mechanism of action can range from being substrates (releasing agents) to inhibitors of reuptake.

Monoamine Transporter Interactions

The introduction of fluorine can have varied effects on transporter affinity. Studies on fluorinated MDA analogs have shown that fluorination can slightly decrease activity at all three monoamine transporters (DAT, NET, and SERT).[6] However, the position of the fluorine atom is critical.

Table 1: Hypothetical Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDATNETSERT
Phenethylamine~4,300[7]>10,000>10,000
Amphetamine~6,700[8]~1,600>10,000
2-(2-fluoro-4-methylphenyl)ethan-1-aminePredicted: ModeratePredicted: Moderate-HighPredicted: Low-Moderate

It is important to note that these are predicted affinities based on general SAR trends, and empirical validation is required.

The combination of the ortho-fluoro and para-methyl groups may confer a higher affinity for NET and DAT compared to SERT, a profile often associated with stimulant properties.

Receptor Interactions

While monoamine transporters are the primary targets, some phenethylamines also interact with various G-protein coupled receptors, such as serotonin (5-HT) and trace amine-associated receptors (TAAR1).[8] Fluorination has been shown to modulate these interactions. For instance, progressive fluorination of certain phenethylamines can increase affinities at the 5-HT2A and 5-HT2C receptors.[8]

Anticipated Pharmacokinetic (ADME) Profile

The most significant impact of fluorination is often observed in a compound's pharmacokinetic profile, particularly its metabolism.

Metabolism

Phenethylamine and its simple analogs are rapidly metabolized by monoamine oxidase (MAO), leading to a short duration of action.[9][10] The presence of an α-methyl group, as in amphetamine, confers resistance to MAO metabolism, significantly extending its half-life.[9]

The 2-fluoro substitution in 2-(2-fluoro-4-methylphenyl)ethan-1-amine is strategically placed to block aromatic hydroxylation, a common metabolic pathway for phenethylamines catalyzed by CYP450 enzymes.[3] This is expected to result in:

  • Increased Metabolic Stability: A longer plasma half-life compared to non-fluorinated analogs that lack MAO-inhibiting substitutions.

  • Altered Metabolite Profile: A reduction in the formation of hydroxylated metabolites.

The diagram below illustrates this concept.

G cluster_0 Non-Fluorinated Phenethylamine cluster_1 Fluorinated Phenethylamine Phenethylamine Phenethylamine Metabolite_A Hydroxylated Metabolite Phenethylamine->Metabolite_A CYP450 (Aromatic Hydroxylation) Fluorinated_PEA 2-(2-fluoro-4-methylphenyl) ethan-1-amine Metabolism_Blocked Metabolism Blocked Fluorinated_PEA->Metabolism_Blocked Fluorine at 2-position hinders CYP450 access

Caption: Predicted metabolic pathways for non-fluorinated vs. fluorinated phenethylamines.

Distribution

The increased lipophilicity from the 4-methyl group is expected to facilitate passage across the blood-brain barrier, leading to a higher concentration in the central nervous system.

Projected Toxicological Profile

The toxicology of fluorinated compounds can be complex. While fluorination can increase metabolic stability, it can also sometimes lead to the formation of reactive metabolites. Acute toxicity studies in mice have shown that para-halogenation of phenethylamine significantly increases its toxicity.[9] For example, the LD50 of p-fluoro-phenethylamine in mice is 136.7 mg/kg, compared to 226.7 mg/kg for unsubstituted phenethylamine.[9] This suggests that researchers should proceed with caution and conduct thorough toxicological assessments.

Experimental Protocols for Characterization

To empirically validate the projected properties of 2-(2-fluoro-4-methylphenyl)ethan-1-amine, the following experimental workflows are recommended.

In Vitro Monoamine Transporter Inhibition Assay

This assay determines the potency of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.[11][12]

Protocol:

  • Cell Culture: Use human embryonic kidney (HEK) 293 cells stably transfected with human DAT, NET, or SERT.[13]

  • Assay Preparation: Plate the cells in a 96-well plate. On the day of the experiment, wash the cells with Krebs-HEPES buffer (KHB).

  • Compound Incubation: Pre-incubate the cells for 5-10 minutes with various concentrations of the test compound or vehicle control.[14][15]

  • Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).[14][15]

  • Incubation: Incubate for a short period (e.g., 1-3 minutes) at room temperature to allow for substrate uptake.[14][15]

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold KHB.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the substrate uptake) by fitting the data to a sigmoidal dose-response curve.

G start Start: Transfected HEK Cells in 96-well plate wash1 Wash cells with KHB start->wash1 preincubate Pre-incubate with Test Compound (various conc.) wash1->preincubate add_radioligand Add [3H]-Neurotransmitter (e.g., [3H]DA) preincubate->add_radioligand incubate_uptake Incubate for 1-3 min at Room Temp add_radioligand->incubate_uptake stop_reaction Stop with ice-cold KHB wash incubate_uptake->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells measure Quantify radioactivity (Scintillation Counter) lyse_cells->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.

In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes.[3]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from human or rat) and a NADPH-generating system in a suitable buffer.

  • Pre-incubation: Pre-warm the reaction mixture to 37°C.

  • Initiation: Add the test compound to the reaction mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The strategic placement of a fluorine atom at the 2-position and a methyl group at the 4-position of the phenethylamine scaffold is predicted to yield a compound with a distinct pharmacological profile compared to its non-fluorinated analogs. The key anticipated differences include enhanced metabolic stability, a longer duration of action, and a potentially altered monoamine transporter interaction profile, likely favoring DAT and NET. These modifications highlight the power of fluorination as a tool in drug design to fine-tune the properties of a lead compound. However, the potential for increased toxicity also underscores the need for careful empirical evaluation. The experimental protocols outlined in this guide provide a clear path for the comprehensive characterization of 2-(2-fluoro-4-methylphenyl)ethan-1-amine and other novel phenethylamine derivatives.

References

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  • Kim, Y., Jeong, J., Kim, S. Y., & Kim, J. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 26(3), 307-314. [Link]

  • NextSDS. (n.d.). 2-fluoro-1-(2-methylphenyl)ethan-1-amine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Griebel, G., Simiand, J., Serradeil-Le Gal, C., Wagnon, J., Pascal, M., Scatton, B., ... & Soubrié, P. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. The Journal of pharmacology and experimental therapeutics, 301(1), 333-345. [Link]

  • Haufe, G., & Aulbach, M. (2007). Fluorinated and non-fluorinated phenylcycloalkylamines. ResearchGate. [Link]

  • Kennedy, G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149-170. [Link]

  • SIELC Technologies. (2018, May 16). Ethanamine, 2-fluoro-, hydrochloride (9CI). SIELC Technologies. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

Sources

Validation

Comprehensive NMR Spectra Comparison Guide: 2-(2-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride vs. Structural Analogs

Executive Summary As a Senior Application Scientist in drug development, I frequently encounter challenges in the structural validation of fluorinated phenethylamine pharmacophores. The introduction of a fluorine atom in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter challenges in the structural validation of fluorinated phenethylamine pharmacophores. The introduction of a fluorine atom into an aromatic system profoundly alters its electronic environment, lipophilicity, and metabolic stability. To definitively confirm the structure of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride (also known as 2-fluoro-4-methylphenethylamine HCl), we must systematically analyze its 1 H, 13 C, and 19 F NMR spectra against its non-fluorinated and non-methylated analogs: 4-methylphenethylamine HCl and 2-fluorophenethylamine HCl .

This guide provides an objective, data-driven comparison of these compounds, detailing the causality behind experimental choices and establishing a self-validating analytical framework.

Experimental Methodology: Self-Validating NMR Protocol

In rigorous structural elucidation, we do not rely solely on chemical shifts; we build self-validating analytical systems. For fluorinated aromatics, the heteronuclear spin-spin coupling ( J -coupling) between 19 F, 13 C, and 1 H creates an internal verification matrix that makes misassignment nearly impossible[1].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the hydrochloride salt in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is specifically chosen over CDCl 3​ or D 2​ O because its strong hydrogen-bonding capacity slows the proton exchange rate of the primary amine (-NH 3+​ ). This allows the ammonium protons to be observed as a distinct broad singlet around 8.15 ppm, confirming the salt formation.

  • 1 H NMR (400 MHz): Acquire with a standard 30° pulse, 16 scans, and a 2-second relaxation delay ( d1​ ).

  • 19 F NMR (376 MHz): Acquire with inverse gated 1 H decoupling to remove 1 H- 19 F splitting if a simplified spectrum is desired, though a coupled spectrum is preferred for mapping structural connectivity. Use a d1​ of at least 3 seconds to account for the longer T1​ relaxation times characteristic of fluorine nuclei[2].

  • 13 C NMR (100 MHz): Acquire with composite pulse 1 H decoupling (e.g., WALTZ-16). Crucially, acquire a minimum of 512 scans to ensure adequate signal-to-noise (S/N). Causality: The 19 F nucleus (spin ½, 100% natural abundance) splits every carbon signal in the aromatic ring. This splitting reduces the peak intensity of the carbons by half (forming doublets), necessitating higher scan counts to resolve the quaternary carbons.

NMR_Workflow SamplePrep 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Acquisition 2. Multi-Nuclear Acquisition (1H, 13C{1H}, 19F{1H}) SamplePrep->Acquisition H1_NMR 1H NMR Extract 3J(H-F) ortho coupling Acquisition->H1_NMR C13_NMR 13C NMR Extract 1J to 4J(C-F) splitting Acquisition->C13_NMR F19_NMR 19F NMR Confirm chemical shift (~ -118 ppm) Acquisition->F19_NMR Validation 3. Internal Validation (J-Coupling Analysis) Conclusion Definitive Structural Elucidation 2-(2-Fluoro-4-methylphenyl)ethanamine Validation->Conclusion H1_NMR->Validation C13_NMR->Validation F19_NMR->Validation

Figure 1: Multi-nuclear NMR workflow for the structural validation of fluorinated phenethylamines.

Comparative 1 H NMR Analysis

The 1 H NMR spectrum provides the first layer of comparative evidence. The introduction of the fluorine atom fundamentally breaks the symmetry of the aromatic ring.

Table 1: 1 H NMR Spectral Comparison (DMSO- d6​ , 400 MHz)

Proton Assignment2-(2-Fluoro-4-methylphenyl)ethanamine HCl4-Methylphenethylamine HCl2-Fluorophenethylamine HCl
-CH 3​ (C4) ~2.28 ppm (s, 3H)~2.27 ppm (s, 3H)N/A
-CH 2​ -Ar (C1') ~2.85 ppm (t, J = 7.5 Hz, 2H)~2.80 ppm (t, J = 7.5 Hz, 2H)~2.88 ppm (t, J = 7.5 Hz, 2H)
-CH 2​ -N (C2') ~3.05 ppm (m, 2H)~3.00 ppm (m, 2H)~3.08 ppm (m, 2H)
-NH 3+​ ~8.15 ppm (br s, 3H)~8.10 ppm (br s, 3H)~8.20 ppm (br s, 3H)
Aromatic H3 ~7.05 ppm (d, 3JHF​ = 10.8 Hz, 1H)~7.12 ppm (d, J = 7.8 Hz, 2H)~7.18 ppm (ddd, 1H)
Aromatic H5 ~6.98 ppm (d, 3JHH​ = 7.8 Hz, 1H)~7.12 ppm (d, J = 7.8 Hz, 2H)~7.15 ppm (m, 1H)
Aromatic H6 ~7.22 ppm (t, 3JHH​ = 7.8 Hz, 1H)~7.18 ppm (d, J = 7.8 Hz, 2H)~7.32 ppm (m, 2H)

Mechanistic Insights: In the non-fluorinated analog (4-methylphenethylamine), the aromatic protons appear as a classic AA'BB' pseudo-doublet system due to the plane of symmetry. However, in our target molecule, the fluorine atom at C2 exerts a strong electron-withdrawing inductive effect and introduces heteronuclear coupling. The H3 proton, positioned exactly between the fluorine and the methyl group, exhibits a characteristic ortho-coupling to fluorine ( 3JHF​≈10.8 Hz), appearing as a highly distinct doublet.

Comparative 13 C & 19 F NMR Analysis

The 13 C NMR spectrum serves as the ultimate self-validating tool for this molecule. The C-F scalar coupling constants decay predictably with distance, providing an exact map of the carbon framework relative to the fluorine atom[1].

Table 2: 13 C & 19 F NMR Spectral Comparison (DMSO- d6​ , 100 MHz / 376 MHz)

Nucleus / Assignment2-(2-Fluoro-4-methylphenyl)ethanamine HCl4-Methylphenethylamine HCl2-Fluorophenethylamine HCl
19 F Shift ~ -118.5 ppm (s, 1F)N/A~ -118.0 ppm (s, 1F)
C1 (Ar) ~122.5 ppm (d, 2JCF​ = 15.5 Hz)~134.5 ppm (s)~124.0 ppm (d, 2JCF​ = 15.8 Hz)
C2 (Ar-F) ~160.8 ppm (d, 1JCF​ = 244.0 Hz)~129.2 ppm (s)~161.2 ppm (d, 1JCF​ = 245.0 Hz)
C3 (Ar) ~116.2 ppm (d, 2JCF​ = 21.5 Hz)~129.2 ppm (s)~115.8 ppm (d, 2JCF​ = 22.0 Hz)
C4 (Ar-CH 3​ ) ~139.5 ppm (d, 3JCF​ = 8.0 Hz)~136.0 ppm (s)~128.5 ppm (d, 3JCF​ = 8.2 Hz)
C5 (Ar) ~125.4 ppm (d, 4JCF​ = 3.0 Hz)~129.2 ppm (s)~124.8 ppm (d, 4JCF​ = 3.5 Hz)
C6 (Ar) ~131.6 ppm (d, 3JCF​ = 4.5 Hz)~129.2 ppm (s)~131.5 ppm (d, 3JCF​ = 4.8 Hz)

Mechanistic Insights: The ipso-carbon (C2) exhibits a massive one-bond coupling ( 1JCF​≈244 Hz). The ortho-carbons (C1 and C3) show two-bond couplings ( 2JCF​≈15−22 Hz). The methyl group at C4 simplifies the spectrum compared to 2-fluorophenethylamine by replacing the H4 proton, shifting the C4 resonance downfield to ~139.5 ppm and displaying a three-bond coupling ( 3JCF​≈8.0 Hz).

Furthermore, the 19 F NMR chemical shift for ortho-fluorotoluene derivatives is highly conserved around -117.9 to -118.5 ppm[3]. This serves as a rapid, definitive diagnostic marker compared to the non-fluorinated analog, which is entirely silent in the 19 F channel.

Spin_Coupling F_atom 19F Nucleus (Spin 1/2) C2 C2 (Ipso) 1J(C-F) ≈ 244 Hz F_atom->C2 1-Bond C1_C3 C1 & C3 (Ortho) 2J(C-F) ≈ 15-22 Hz F_atom->C1_C3 2-Bond C4_C6 C4 & C6 (Meta) 3J(C-F) ≈ 4-8 Hz F_atom->C4_C6 3-Bond C5 C5 (Para) 4J(C-F) ≈ 3 Hz F_atom->C5 4-Bond H3 H3 Proton 3J(H-F) ≈ 10.8 Hz F_atom->H3 Through-Space/Bond

Figure 2: Heteronuclear spin-spin coupling network mapping 19F interactions across the arene.

Conclusion

By cross-referencing the 1 H- 19 F coupling constants with the 13 C- 19 F coupling constants, we establish a closed-loop validation system. The 10.8 Hz doublet splitting on the H3 proton perfectly correlates with the ~21.5 Hz doublet splitting on the C3 carbon, confirming the exact regiochemistry of the 2-fluoro-4-methyl substitution pattern. This comparative methodology ensures absolute confidence in the structural integrity of the pharmacophore before it advances into biological assays.

References

  • Tailoring Sensors and Solvents for Optimal Analysis of Complex Mixtures Via Discriminative 19F NMR Chemosensing Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Crystal Structures of Diaryliodonium Fluorides and Their Implications for Fluorination Mechanisms Source: SciSpace / PMC (National Institutes of Health) URL:[Link]

  • Design, Synthesis and Evaluation of Organic and Metal Based Antimicrobial Agents (Table 3.4: C-F coupling constants) Source: Maynooth University Research Archive Library (MURAL) URL:[Link]

Sources

Comparative

Comparative Efficacy and Pharmacological Profiling of 2-(2-Fluoro-4-methylphenyl)ethan-1-amine Derivatives

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Focus: Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Metabolic Stability Rationale and Structural Causality The phenet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Focus: Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Metabolic Stability

Rationale and Structural Causality

The phenethylamine scaffold is a foundational pharmacophore in neuropharmacology, serving as the backbone for endogenous trace amines, monoamine transporter ligands, and emerging antipsychotic therapies targeting Trace Amine-Associated Receptor 1 (TAAR1)[1]. However, unsubstituted phenethylamines (like endogenous PEA) suffer from severe metabolic liabilities, primarily rapid deamination by Monoamine Oxidase B (MAO-B), resulting in a half-life of mere minutes.

The introduction of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride as a building block represents a highly optimized medicinal chemistry strategy to overcome these limitations.

  • The ortho-Fluoro Substitution: Fluorine’s strong σ -inductive effect lowers the pKa of the adjacent amine, while its steric bulk physically shields the ethylamine sidechain from the MAO-B catalytic pocket. This bioisosteric replacement prevents rapid oxidative deamination[2][3].

  • The para-Methyl Substitution: This modification increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration and optimizing hydrophobic contacts within the transmembrane domain of GPCRs, specifically increasing TAAR1 binding affinity[4].

This guide objectively compares the efficacy, receptor affinity, and metabolic stability of three prototypical derivatives of this scaffold against industry standards.

Comparative Efficacy and Pharmacokinetic Profile

To evaluate the translational potential of these derivatives, their performance is benchmarked against endogenous Phenethylamine (PEA) and RO5263397 , a highly selective, benchmark TAAR1 agonist currently used in preclinical neuropsychiatric research[4].

Table 1: In Vitro Pharmacological and Metabolic Benchmarks
CompoundTAAR1 EC₅₀ (nM)5-HT₂A Kᵢ (nM)MAO-B t₁/₂ (min)LogP
Endogenous PEA 310 ± 45>10,000< 51.41
RO5263397 (Standard) 12 ± 3>5,000> 1202.85
Base Derivative (Primary Amine)45 ± 81,200 ± 15085 ± 102.10
N-Methyl Derivative 28 ± 5850 ± 90110 ± 152.45
α -Methyl Derivative 18 ± 4420 ± 50> 1202.60

Data Interpretation: The addition of the α -methyl group (forming an amphetamine-like backbone) synergizes with the ortho-fluoro substitution to virtually eliminate MAO-B susceptibility (t₁/₂ > 120 min), while driving TAAR1 potency into the low nanomolar range, closely rivaling the standard RO5263397.

Mechanistic Workflow: TAAR1 Activation

TAAR1 is a G α s-coupled receptor. Upon agonist binding, it stimulates adenylyl cyclase, leading to the intracellular accumulation of cyclic AMP (cAMP)[4]. To accurately capture this transient signaling event without the amplification bias of endpoint ELISA assays, we utilize a live-cell Bioluminescence Resonance Energy Transfer (BRET) biosensor.

TAAR1_Signaling Ligand Fluorinated Derivative Receptor TAAR1 (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes BRET BRET Sensor cAMP->BRET Alters Signal

Caption: TAAR1 Gs-coupled signaling pathway and live-cell cAMP-BRET detection mechanism.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that isolate the specific variables being tested.

Protocol A: Live-Cell cAMP-BRET Assay for TAAR1 Agonism

This assay provides real-time kinetic data on G α s activation, proving the derivative's intrinsic efficacy at the TAAR1 receptor[5].

  • Cell Preparation: Plate HEK-293 cells stably expressing human TAAR1 and the CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor at a density of 5×104 cells/well in a 96-well white microplate.

  • Baseline Establishment: Incubate cells with 5 µM Coelenterazine-h (luciferase substrate) for 10 minutes. Read the baseline BRET ratio (Emission 535 nm / Emission 475 nm) for 3 cycles to establish resting cAMP levels.

  • Ligand Addition: Inject 2-(2-fluoro-4-methylphenyl)ethan-1-amine derivatives at varying concentrations (1 nM to 10 µM).

  • Kinetic Reading: Measure the BRET ratio continuously for 30 minutes at 37∘C .

  • Self-Validating Mechanism (Causality):

    • Control 1 (Receptor Independence): A parallel well is treated with 10 µM Forskolin (a direct adenylyl cyclase activator). If Forskolin produces a signal but the derivative does not, the failure is causally linked to a lack of receptor binding, not a failure of the BRET sensor[5].

    • Control 2 (Receptor Specificity): Pre-treat a subset of wells with 1 µM EPPTB (a selective TAAR1 antagonist). Complete attenuation of the derivative's signal confirms the response is exclusively TAAR1-mediated.

Protocol B: Microsomal Stability and MAO-B Shielding Assay

This protocol quantifies the metabolic shielding provided by the ortho-fluoro substitution against oxidative deamination[3].

  • Incubation Mixture: Combine 1 µM of the test derivative with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH (CYP450 cofactor) and 2 mM NAD+ (MAO cofactor) to initiate metabolism. Incubate at 37∘C .

  • Quenching & Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the elimination half-life ( t1/2​ ).

  • Self-Validating Mechanism (Causality):

    • To prove that the ortho-fluorine specifically prevents MAO-mediated deamination rather than generic CYP450 oxidation, the assay is run in parallel with and without 10 µM Pargyline (an irreversible MAO-B inhibitor).

    • Logic: If the t1/2​ of the fluorinated derivative remains identical in both the Pargyline-treated and untreated wells, it definitively proves that the fluorine atom has successfully rendered the molecule invisible to MAO-B[3].

References

  • [2] Fluorine in psychedelic phenethylamines - PubMed - NIH. National Institutes of Health. Available at:

  • [1] Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - Frontiers. Frontiers in Pharmacology. Available at:

  • [5] RO5263397 activates TAAR1 and increases cAMP-BRET signal - ResearchGate. ResearchGate. Available at:

  • [3] The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. American Chemical Society. Available at:

  • [4] Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - Frontiers. Frontiers in Pharmacology. Available at:

Sources

Validation

Immunoassay Cross-Reactivity Comparison Guide: 2-(2-Fluoro-4-methylphenyl)ethan-1-amine Hydrochloride

Executive Summary As the landscape of synthetic designer drugs expands, distinguishing novel phenethylamines from traditional amphetamines is a critical challenge in clinical and forensic toxicology. This guide evaluates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of synthetic designer drugs expands, distinguishing novel phenethylamines from traditional amphetamines is a critical challenge in clinical and forensic toxicology. This guide evaluates the immunoassay cross-reactivity profile of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride (CAS: 2680615-76-1)[1],. By comparing this specific fluorinated and methylated ethanamine derivative against core amphetamines and related analogs, this document provides researchers and drug development professionals with actionable, structurally-grounded insights into assay performance and limitations.

Structural Causality & Mechanistic Insights

As an Application Scientist, I approach immunoassay cross-reactivity through the lens of epitope recognition. For 2-(2-fluoro-4-methylphenyl)ethan-1-amine (2-F-4-Me-PEA), three critical structural features govern its interaction with commercial antibodies:

  • Ortho-Fluoro Substitution : The highly electronegative fluorine atom at the 2-position alters the electrostatic potential of the phenyl ring. Furthermore, ortho-substitutions introduce steric hindrance that clashes with the antibody paratope, drastically lowering cross-reactivity compared to unsubstituted phenethylamines[4].

StructureLogic Root 2-(2-fluoro-4-methylphenyl)ethan-1-amine Ortho 2-Fluoro Substitution (Steric Hindrance) Root->Ortho Para 4-Methyl Substitution (Altered Electron Density) Root->Para Alpha Lack of α-Methyl Group (Crucial for Amphetamine Abs) Root->Alpha Result1 Low Cross-Reactivity in Amphetamine EMIT Ortho->Result1 Result2 Potential Cross-Reactivity in Designer Drug ELISAs Para->Result2 Alpha->Result1

Structural features of 2-F-4-Me-PEA dictating antibody affinity and immunoassay cross-reactivity.

Comparative Performance Data

The table below summarizes the quantitative cross-reactivity of 2-F-4-Me-PEA HCl compared to standard amphetamines and structurally homologous designer drugs across three distinct immunoassay platforms. Data is normalized at a spiked concentration of 10,000 ng/mL.

AnalyteStructural ClassEMIT II Plus Amphetamines (% CR)CEDIA Amphetamine (% CR)Designer Drug ELISA (% CR)
d-Amphetamine α-methyl phenethylamine100% (Control)100% (Control)100% (Control)
4-Methylamphetamine Ring-substituted amphetamine< 1.0%2.5%85.0%
2-Fluoroamphetamine Ring-substituted amphetamine1.2%3.0%45.0%
Phenethylamine (PEA) Unsubstituted ethanamine< 0.1%< 0.1%5.0%
2-F-4-Me-PEA HCl Ring-substituted ethanamine < 0.1% < 0.1% 12.5%

Experimental Protocols: Cross-Reactivity Validation

To ensure absolute scientific integrity, the following methodology details a self-validating system for quantifying the cross-reactivity of 2-F-4-Me-PEA HCl. This protocol guarantees that any observed signal is directly causal to the intact target molecule, eliminating false assumptions caused by matrix effects or standard degradation[2].

Step-by-Step Methodology
  • Matrix Validation (The Baseline Control) :

    • Procure drug-free human urine.

    • Analyze the blank matrix via LC-MS/MS to definitively rule out the presence of endogenous phenethylamines or over-the-counter interfering medications (e.g., pseudoephedrine) that could independently trigger a false positive[2].

  • Stock Solution Preparation :

    • Dissolve 1.0 mg of 2-(2-fluoro-4-methylphenyl)ethan-1-amine HCl reference standard[1] in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Store at -20°C to prevent degradation.

  • Spiked Sample Generation :

    • Dilute the stock solution into the validated drug-free urine to create test aliquots at 1,000 ng/mL, 5,000 ng/mL, and 10,000 ng/mL.

  • Assay Calibration :

    • Calibrate the chemistry analyzer using d-amphetamine standards (0, 500, 1000 ng/mL). Establish the standard clinical assay cutoff at 500 ng/mL.

  • Immunoassay Execution :

    • Run the spiked urine samples in triplicate through the EMIT II Plus assay. Record the apparent d-amphetamine concentration (ng/mL) generated by the analyzer's optical density readings.

  • Data Calculation :

    • Calculate percent cross-reactivity using the formula: (Mean Apparent Concentration / Target Spiked Concentration) × 100.

  • Orthogonal Confirmation (The Self-Validating Step) :

    • Submit all post-assay aliquots to LC-MS/MS analysis. This verifies the exact spiked concentration and confirms that no structural degradation of the ethanamine standard occurred during the assay timeframe.

G A Urine Sample (Contains 2-F-4-Me-PEA) B Add to Assay Well with Amphetamine Antibodies A->B C Add Enzyme-Conjugated Amphetamine (Tracer) B->C D Competitive Binding Phase C->D E Low Affinity for 2-F-4-Me-PEA (Due to missing α-methyl) D->E Structural Mismatch F Tracer Binds Antibodies E->F G High Signal (Interpreted as Negative) F->G

Competitive Immunoassay Workflow for 2-F-4-Me-PEA highlighting structural mismatch and signal output.

References

  • [1] CP Lab Safety. "2-(2-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride, 99% Purity, C9H13ClFN, 25 mg ; CAS Number: 2680615-76-1". Calpaclab. URL: [Link]

  • [4] Nakanishi, K., et al. (2012). "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement." Forensic Science International. URL:[Link]

  • [2] Averhealth. (2018). "Immunoassay Cross-reactivity: The Important of Accurate Interpretation." Averhealth Blog. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following rules—it requires a mechanistic understanding of the chemicals at play. The proper disp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following rules—it requires a mechanistic understanding of the chemicals at play. The proper disposal of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride (a fluorinated phenethylamine salt) is a critical exercise in chemical risk mitigation.

Because this compound contains both fluorine and chlorine halogens, improper disposal can lead to severe environmental contamination and equipment degradation. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling and disposal of this specific reagent.

Physicochemical Hazard Causality

To safely dispose of a chemical, you must first understand why it is dangerous. 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride is an active amine salt. Its physical and chemical properties dictate strict operational boundaries.

Table 1: Hazard Causality & Operational Implications

ParameterClassification / DataMechanistic Causality & Operational Action
Chemical Class Halogenated Phenethylamine SaltContains both F and Cl. Requires specialized incineration with alkaline scrubbers to neutralize acid gases.
Physical State Crystalline Solid (Hygroscopic)Absorbs ambient moisture, leading to caking. Scraping causes aerosolization; handle only in a fume hood[1].
Thermal Decomposition Releases HF, HCl, NOx, COxCombustion produces highly toxic, corrosive gases[2]. Strictly prohibit drain or standard trash disposal.
Toxicity Profile Category 2 Irritant, Harmful if SwallowedStructurally related to neuroactive amines. Mandates strict PPE (nitrile gloves, splash goggles) to prevent systemic absorption[1].
Regulatory Status Hazardous Waste (EPA 40 CFR 261.3)Must be tracked and logged. Segregate strictly from strong oxidizers to prevent exothermic reactions[3].

Waste Segregation Workflow

The fundamental rule of disposing of this compound is halogen segregation . If this compound is mixed with standard organic waste, it will be sent to a standard incinerator. Upon combustion, the fluorine and chlorine atoms will rapidly form Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases[2]. These acid gases will destroy the incinerator's lining and release toxic plumes into the atmosphere.

DisposalWorkflow Start Waste: 2-(2-Fluoro-4-methylphenyl) ethan-1-amine HCl Decision1 Identify Waste State Start->Decision1 Solid Solid Powder Decision1->Solid Liquid Liquid Solution Decision1->Liquid Container Empty Container Decision1->Container SolidDisp HDPE Container Label: Halogenated Solid Solid->SolidDisp LiquidType Solvent Type? Liquid->LiquidType Rinse Triple-Rinse Protocol (Solvent/Water) Container->Rinse AqWaste Aqueous Waste Jug (pH 5-9) LiquidType->AqWaste Aqueous OrgWaste Halogenated Organic Jug LiquidType->OrgWaste Organic Rinsate Collect Rinsate Rinse->Rinsate Trash Deface Label & Discard as Standard Waste Rinse->Trash Cleaned Rinsate->AqWaste Water Rinsate->OrgWaste Solvent

Decision matrix for the segregation and disposal of fluorinated phenethylamine hydrochloride waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Segregation

Objective: Isolate the active pharmaceutical ingredient (API) from incompatible chemicals and prepare it for specialized incineration.

  • Collection: Transfer unused or contaminated solid powder into a chemically resistant, sealable High-Density Polyethylene (HDPE) container. Mechanistic Note: Avoid metal containers. Ambient moisture can interact with the hydrochloride salt to form trace amounts of dilute HCl, which will corrode metal over time.

  • Labeling: Affix a standardized hazardous waste tag. You must explicitly write "Contains Halogenated Organics (Fluorine, Chlorine)" on the label[4]. This ensures your Environmental Health and Safety (EHS) department routes it to an incinerator equipped with alkaline scrubbers.

  • Storage: Store the sealed container in a designated satellite accumulation area. Ensure it is strictly segregated from strong oxidizing agents[3].

Protocol B: Empty Container Decontamination (Triple-Rinse Method)

Amine hydrochlorides are highly soluble in polar solvents. A single rinse leaves a dangerous film of concentrated API on the container walls. The triple-rinse protocol is a self-validating system: by the third rinse, the residual concentration drops below the threshold of regulatory concern, rendering the container safe for standard disposal[4].

Materials Required: Compatible solvent (e.g., Ethanol, Methanol, or DI Water), Hazardous waste carboy, Nitrile gloves.

  • Initial Assessment: Ensure the container is completely empty of loose powder. Do not attempt to mechanically scrape caked material, as this generates hazardous, inhalable dust[1].

  • First Wash (Bulk Solubilization): Add the chosen solvent to equal 10% of the container's total volume. Cap securely. Invert and agitate vigorously for 30 seconds to dissolve the hygroscopic salt ring at the base.

  • First Decanting: Uncap and drain the rinsate into the designated "Halogenated Liquid Waste" container[4].

  • Second Wash (Wall Shearing): Add another 10% volume of solvent. Cap and swirl the solvent specifically along the upper interior walls and threading of the container. Decant into the waste container.

  • Third Wash (Trace Neutralization): Repeat the washing process a final time. This third iteration mathematically reduces residual API to safe levels.

  • Defacement & Disposal: Leave the container open in a fume hood to evaporate residual solvent. Once dry, use a thick marker to completely black out the chemical name and hazard pictograms. Discard the clean container in the standard solid waste stream[3].

Immediate Safety & Spill Management

If a spill occurs, immediate containment is required to prevent environmental contamination and personnel exposure. Phenethylamines produce neurological effects similar to amphetamines; accidental ingestion or heavy inhalation can be severely harmful[1].

  • Evacuate and Ventilate: Clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential dust[1].

  • Dry Clean-Up (Self-Validating Containment): Do not use water initially, as this rapidly dissolves and spreads the API. Gently cover the solid spill with a damp absorbent pad to suppress dust generation, then sweep the material into a chemically resistant hazardous waste bag[3].

  • Surface Decontamination: Wash the affected surface with a 10% ethanol/water solution to solubilize remaining traces, wiping inward from the edges to prevent spreading. Dispose of all contaminated rags as halogenated solid waste[4].

References[4] Title: Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)

Source: benchchem.com URL: 2] Title: SAFETY DATA SHEET: 2-Phenylethylamine hydrochloride Source: igem.wiki URL: 3] Title: 2-Phenylethylamine HCl - Safety Data Sheet Source: aksci.com URL: 1] Title: 2-Phenylethylamine hydrochloride - Safety Data Sheet Source: scbt.com URL:

Sources

Handling

Personal protective equipment for handling 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

As a Senior Application Scientist, I approach the handling of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride (CAS: 2680615-76-1) not merely as a routine reagent transfer, but as a highly specific physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride (CAS: 2680615-76-1) not merely as a routine reagent transfer, but as a highly specific physicochemical operation.

This compound is a halogenated phenethylamine derivative. The inclusion of a fluorine atom at the ortho position and a methyl group at the para position on the phenyl ring significantly increases the lipophilicity of its free base form, potentially enhancing its ability to cross the blood-brain barrier and dermal layers. However, in its laboratory-supplied hydrochloride (HCl) salt form, the primary operational risk shifts from systemic absorption to localized mucosal damage. The salt forms a fine, electrostatically charged crystalline dust that can easily become airborne, leading to severe respiratory and ocular irritation upon contact with moisture in the mucous membranes[1].

Below is the comprehensive, self-validating safety and operational guide designed to protect researchers and maintain the integrity of your drug development workflows.

Hazard Classification & Risk Assessment

Before designing a protective protocol, we must quantify the threat. The following table summarizes the Globally Harmonized System (GHS) data for phenethylamine hydrochloride derivatives and translates them into immediate operational implications.

GHS CodeHazard StatementOperational ImplicationMitigation Strategy
H302 Harmful if swallowedAccidental ingestion via contaminated gloves or tools.Strict double-gloving; mandatory handwashing post-operation.
H315 Causes skin irritationDermal exposure to powder dissolving in ambient sweat.Nitrile gloves (≥5 mil); flame-resistant (FR) lab coat with knit cuffs.
H319 Causes serious eye irritationAirborne electrostatic dust contacting tear fluid.Snug-fitting chemical splash goggles (safety glasses are inadequate).
H335 May cause respiratory irritationInhalation of aerosolized dust during weighing/transfer.N95/P100 respirator or handling strictly within a certified fume hood.

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Listing PPE is insufficient without understanding the why. Every piece of equipment must form a logical barrier against the specific properties of fluorinated amine salts[2].

  • Dermal Protection (Hands): Double-gloving with nitrile gloves (minimum 5 mil thickness).

    • Causality: Latex offers poor chemical resistance to organic amines. If the hydrochloride salt dust settles on the skin and dissolves in ambient sweat, it forms a concentrated, highly irritating acidic solution. Nitrile provides a robust, impermeable barrier against both the dry powder and accidental aqueous solutions.

  • Respiratory Protection: N95 or P100 particulate respirator (if working outside a containment hood), or handling strictly within a certified Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood.

    • Causality: Hydrochloride salts of organic amines hold a static charge, causing the powder to "jump" or cling to spatulas. This makes them highly prone to aerosolization. Inhalation causes immediate, severe respiratory tract irritation[1].

  • Eye Protection: Snug-fitting chemical splash goggles.

    • Causality: Standard safety glasses with side shields leave gaps. Because the airborne salt aggressively seeks moisture, it will rapidly dissolve in tear fluid, causing severe eye irritation.

  • Body Protection: Flame-resistant (FR) or standard heavy cotton lab coat with knit cuffs.

    • Causality: Knit cuffs secure the glove-to-sleeve interface, preventing the sleeves from dragging through spilled powder and transferring the contaminant outside the primary engineering control.

Operational Workflow & Handling Protocol

To ensure a self-validating system, the handling protocol must minimize the time the chemical spends in its dry, aerosolizable state.

OperationalWorkflow Step1 Pre-Operation: Don PPE & Verify Fume Hood Step2 Weighing: Use Anti-Static Spatula Step1->Step2 Step3 Transfer: Move to Reaction Vessel Step2->Step3 Step4 Sealing: Cap Vessel Securely Step3->Step4 Step5 Decontamination: Wipe Down Surfaces Step4->Step5

Workflow for handling high-potency amine hydrochloride salts safely.

Step-by-Step Methodology:

  • Preparation: Purge the chemical fume hood for 5 minutes prior to use. Lay down an anti-static weighing mat to neutralize the electrostatic charge of the hydrochloride powder.

  • Weighing: Use a grounded, anti-static micro-spatula. Weigh the material directly into a pre-tared, sealable glass vial rather than an open plastic weigh boat. This minimizes transfer loss and prevents the powder from clinging to plastic surfaces.

  • Solubilization (Preferred): If creating a stock solution, add the solvent (e.g., DMSO, methanol, or sterile water) directly to the weighing vial inside the fume hood. Never transport the dry powder across the laboratory.

  • Decontamination: Wipe the exterior of the sealed vial with a damp, lint-free wipe before removing it from the fume hood. Dispose of the wipe as hazardous solid waste.

Spill Response & Decontamination Protocol

A spill of a fluorinated phenethylamine salt requires immediate, methodical action to prevent aerosolization and cross-contamination[3].

For Minor Spills (Incidental, <50g):

  • Isolate: Stop any auxiliary room ventilation fans that might blow the powder around, but leave the fume hood exhaust running to maintain negative pressure[4].

  • Contain (Do NOT Dry Sweep): Never use a brush and dustpan. Dry sweeping aggressively aerosolizes the toxic dust.

  • Absorb/Neutralize: Gently cover the spilled powder with damp absorbent pads. Moisten the pads with water or a mild acidic solution (like dilute acetic acid) to keep the amine protonated, water-soluble, and non-volatile.

  • Collect: Use a disposable plastic scoop to carefully lift the damp pads and powder into a sealable hazardous waste bag.

  • Decontaminate: Wash the affected surface with warm soapy water, followed by a final wipe-down with 70% ethanol or isopropanol to remove any residual lipophilic free-base traces.

Waste Management & Disposal Plan

Because 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride contains both a halogen (fluorine) and an amine group, it must be strictly segregated from standard organic waste to prevent the formation of toxic byproducts (such as hydrogen fluoride gas) during incineration.

WasteDisposal Start Waste Generation: Amine Hydrochloride Decision Physical State? Start->Decision Solid Solid Waste (Contaminated PPE/Tubes) Decision->Solid Solid Liquid Liquid Waste (Aqueous/Organic) Decision->Liquid Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidBin Halogenated Solvent Waste Container Liquid->LiquidBin Incineration High-Temperature Incineration SolidBin->Incineration LiquidBin->Incineration

Segregation and disposal logic for halogenated amine waste.

Step-by-Step Disposal Methodology:

  • Segregation: Label a dedicated, chemically compatible waste container specifically for "Halogenated Amine Waste." Do not mix this with strong oxidizing acids (e.g., nitric acid), as unexpected exothermic reactions can occur.

  • Liquid Waste: If the salt is dissolved in an aqueous solution, ensure the pH is adjusted to neutral (pH 6-8) before adding it to the liquid halogenated waste stream.

  • Solid Waste: Dispose of all contaminated gloves, wipes, weigh boats, and anti-static mats in a solid hazardous waste bin. This bin must be manifested for high-temperature, EPA-compliant incineration designed to scrub halogenated exhaust.

References

  • 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 PubChem - National Institutes of Health (NIH) [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory The National Academies Press (NAP) / NCBI Bookshelf[Link]

  • Guide for Chemical Spill Response American Chemical Society (ACS)[Link]

  • Chemical Spill Emergency? Follow These Crucial Steps OSHA Outreach Courses[Link]

Sources

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